Product packaging for CNX-2006(Cat. No.:)

CNX-2006

Cat. No.: B611981
M. Wt: 545.5 g/mol
InChI Key: BFSRTTWIPACGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CNX-2006 is an irreversible inhibitor of mutant EGFRs. It inhibits EGFR phosphorylation in PC-9 and HCC827 cells (IC50s = 55-104 nM), which express the EGFRDel E746_A750 mutation, and NCI H1975 and PC-9/GR4 cells (IC50s = 46 and 61 nM, respectively), which express the EGFRL858R/T790M and EGFRDel E746_A750/T790M mutations, respectively. It is greater than 10-fold selective for cells expressing these mutants over A549 cells expressing wild-type EGFR. This compound inhibits growth in a panel of non-small cell lung cancer (NSCLC) cells expressing wild-type or mutant EGFRs (GI50s = 0.34-8 and 0.003-3.6 μM, respectively). It reduces tumor growth in an NCI H1975 mouse xenograft model when administered at doses of 25 and 50 mg/kg.>This compound is a potent, mutant-selective EGFR inhibitor with excellent in vitro activity in cells with activating EGFR mutations, as well as in cells harbouring the T790M mutation. This compound is the prototype for CO-1686, which is currently in a Phase I clinical trial for the treatment of EGFR-mutant lung cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27F4N7O2 B611981 CNX-2006

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSRTTWIPACGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F4N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of CNX-2006: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-2006 is a potent and irreversible, mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). As the tool compound of rociletinib (CO-1686), its mechanism of action is centered on the covalent modification of a specific cysteine residue within the ATP-binding pocket of EGFR, leading to the suppression of downstream signaling pathways that drive oncogenesis in non-small cell lung cancer (NSCLC). This guide provides a detailed technical overview of the core mechanism of action of this compound, including its molecular interactions, effects on cellular signaling, and the mechanisms that can lead to resistance.

Core Mechanism: Covalent and Irreversible Inhibition of EGFR

This compound is a 2,4-disubstituted pyrimidine-based molecule designed to target activating mutations of EGFR, particularly the T790M gatekeeper mutation, which confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2] The key to its mechanism is a reactive acrylamide group that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3][4] This irreversible binding permanently inactivates the receptor, preventing ATP from binding and halting the autophosphorylation required for the activation of downstream signaling cascades.[4]

The selectivity of this compound for mutant EGFR, including the T790M, exon 19 deletion, and L858R mutations, over wild-type (WT) EGFR is a critical feature.[2][4][5] This selectivity is attributed to the specific conformational changes in the ATP-binding pocket induced by these mutations, which likely increase the accessibility and reactivity of the Cys797 residue to the acrylamide warhead of this compound. This targeted action minimizes off-target effects on WT EGFR, which are often associated with toxicities such as rash and diarrhea.[2]

CNX-2006_Mechanism_of_Action cluster_EGFR EGFR Kinase Domain (T790M Mutant) cluster_inhibition Irreversible Inhibition ATP_pocket ATP-Binding Pocket Cys797 Cys797 CNX_2006 This compound (with acrylamide group) CNX_2006->ATP_pocket Binds to covalent_bond Covalent Bond Formation CNX_2006->covalent_bond Forms covalent_bond->Cys797 with inactive_EGFR Inactive EGFR covalent_bond->inactive_EGFR Results in

Diagram 1: Covalent Inhibition of EGFR by this compound

Quantitative Data: Inhibitory Potency and Selectivity

The potency and selectivity of this compound (rociletinib) have been quantified in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) values demonstrate its high affinity for mutant EGFR over wild-type EGFR.

Target Assay Type IC50 / GI50 (nM) Ki (nM) Reference
EGFRL858R/T790MIn vitro kinase assay<0.5121.5[1][6]
EGFRWTIn vitro kinase assay6303.3[1][6]
Mutant EGFR-expressing cellsp-EGFR Inhibition62 - 187-[5]
WT EGFR-expressing cellsp-EGFR Inhibition>2000-[5]
NSCLC cells (mutant EGFR)Growth Inhibition (GI50)7 - 32-[5]
NSCLC cells (WT EGFR)Growth Inhibition (GI50)547 - 4,275-[2]

Downstream Signaling Pathway Inhibition

By irreversibly inhibiting EGFR, this compound effectively blocks the activation of key downstream signaling pathways that are critical for tumor cell proliferation, survival, and metastasis. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Downstream_Signaling_Inhibition cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K CNX_2006 This compound CNX_2006->inhibition inhibition->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Decreased Proliferation ERK->proliferation apoptosis Increased Apoptosis ERK->apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->apoptosis mTOR->proliferation

Diagram 2: Inhibition of Downstream EGFR Signaling by this compound

Mechanisms of Resistance to this compound

Despite the efficacy of this compound, acquired resistance can develop through several mechanisms.

MET Amplification

The most frequently observed mechanism of resistance to rociletinib is the amplification of the MET proto-oncogene.[7] MET amplification leads to the hyperactivation of the MET receptor tyrosine kinase, which in turn drives the activation of ERBB3 (HER3). This results in the reactivation of the PI3K/AKT signaling pathway, bypassing the EGFR blockade imposed by this compound.[8][9]

MET_Amplification_Resistance EGFR Mutant EGFR CNX_2006 This compound CNX_2006->inhibition inhibition->EGFR MET_amp MET Amplification MET MET MET_amp->MET Leads to ERBB3 ERBB3 MET->ERBB3 Activates PI3K PI3K ERBB3->PI3K Activates AKT AKT PI3K->AKT proliferation Cell Proliferation and Survival AKT->proliferation

Diagram 3: MET Amplification as a Resistance Mechanism
Epithelial-to-Mesenchymal Transition (EMT)

Another mechanism of resistance involves the induction of an Epithelial-to-Mesenchymal Transition (EMT).[2] Cell lines resistant to rociletinib have shown an EMT phenotype, characterized by an increase in mesenchymal markers such as vimentin, AXL, and ZEB1, and a decrease in epithelial markers like E-cadherin.[2] This transition is often associated with increased migratory and invasive properties and can be linked to the activity of matrix metalloproteinases (MMPs). While a direct causal link with a specific MMP has not been fully elucidated for this compound resistance, MMPs are known to be involved in EMT processes.

Experimental Protocols

Detailed, step-by-step experimental protocols for studies involving this compound are proprietary to the conducting laboratories. However, the methodologies employed can be summarized based on published literature.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR (wild-type and mutant forms).

  • General Procedure: Recombinant human EGFR kinase domains are incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method or radiometric assay. The IC50 value is then calculated from the dose-response curve.[5]

Cellular Growth Inhibition Assay
  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

  • General Procedure: NSCLC cell lines with known EGFR mutation status are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay that measures ATP content. The GI50 (concentration for 50% growth inhibition) is determined from the resulting dose-response curves.[5][10][11]

Western Blot Analysis
  • Objective: To determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK).

  • General Procedure: Cells are treated with this compound for a specific duration, followed by cell lysis to extract proteins. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose) and probed with primary antibodies specific for the phosphorylated and total forms of the proteins of interest. Following incubation with secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate and an imaging system.[12][13][14][15]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models kinase_assay Kinase Assay (IC50) cell_growth_assay Cell Growth Assay (GI50) xenograft Xenograft Models (Tumor Growth Inhibition) cell_growth_assay->xenograft western_blot Western Blot (Phosphorylation) start Drug Candidate (this compound) start->kinase_assay start->cell_growth_assay start->western_blot

Diagram 4: General Experimental Workflow for Preclinical Evaluation

Conclusion

This compound represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC, particularly in overcoming T790M-mediated resistance. Its core mechanism of action, covalent and irreversible inhibition of mutant EGFR, leads to the suppression of critical oncogenic signaling pathways. Understanding the quantitative aspects of its potency and selectivity, as well as the molecular mechanisms of potential resistance, is crucial for the continued development and strategic application of this class of inhibitors in the clinical setting. Further research into the nuances of resistance mechanisms will be vital for developing effective combination therapies and next-generation inhibitors.

References

The Selective Inhibition Profile of CNX-2006: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

CNX-2006 is a novel, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high selectivity toward EGFR activating mutations and the T790M resistance mutation, while exhibiting minimal activity against wild-type (WT) EGFR. This selectivity profile is critical for mitigating the dose-limiting toxicities associated with earlier generation EGFR inhibitors that also target the wild-type receptor. This document provides a comprehensive technical overview of the selectivity profile of this compound, including quantitative biochemical and cellular inhibition data, detailed experimental methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.

Introduction to this compound and EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations in its kinase domain, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2] First and second-generation EGFR TKIs have demonstrated clinical efficacy; however, their effectiveness is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, and dose-limiting toxicities due to the inhibition of wild-type EGFR.[2]

This compound is a covalent, irreversible inhibitor designed to overcome these limitations. It forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR, leading to sustained inhibition.[3] Its chemical structure is optimized to selectively target the conformational changes induced by activating and resistance mutations within the EGFR kinase domain.

Biochemical Selectivity Profile of this compound

The selectivity of this compound has been characterized through biochemical assays that measure its inhibitory activity against a panel of purified kinases. As this compound is a prototype of rociletinib (CO-1686), data for both compounds are presented here to provide a comprehensive understanding of the inhibitor's selectivity.

Kinase TargetInhibitorAssay TypeIC50 / Ki (nM)Reference
EGFR (Mutant)
EGFR L858R/T790MRociletinib (CO-1686)Cell-freeKi: 21.5[4][5]
EGFR L858R/T790MRociletinib (CO-1686)Cell-freeIC50: <0.51[6]
EGFR T790MThis compoundNot SpecifiedIC50: < 20[3][7]
EGFR (Activating Mutations)This compoundNot SpecifiedIC50: < 20[3]
EGFR (Wild-Type)
EGFR WTRociletinib (CO-1686)Cell-freeKi: 303.3[4][5]
EGFR WTRociletinib (CO-1686)Cell-freeIC50: 6[6]
EGFR WTThis compoundNot SpecifiedVery Weak Inhibition[3]
Uncommon EGFR Mutations
EGFR G719SThis compoundNot SpecifiedActive[7]
EGFR L861QThis compoundNot SpecifiedActive[7]
EGFR Exon 19 InsertionThis compoundNot SpecifiedActive[7]
EGFR Exon 20 InsertionThis compoundNot SpecifiedInactive[7]
Off-Target Kinases
FAKRociletinib (CO-1686)Kinase ProfilingWeak Inhibition[6]
CHK2Rociletinib (CO-1686)Kinase ProfilingWeak Inhibition[6]
ERBB4Rociletinib (CO-1686)Kinase ProfilingWeak Inhibition[6]
JAK3Rociletinib (CO-1686)Kinase ProfilingWeak Inhibition[6]

Cellular Activity and Selectivity

The selective activity of this compound is further demonstrated in cell-based assays that measure the inhibition of EGFR phosphorylation and cell proliferation in cancer cell lines with different EGFR genotypes.

Cell LineEGFR GenotypeInhibitorAssay TypeGI50 / IC50 (nM)Reference
H1975L858R/T790MRociletinib (CO-1686)Growth Inhibition7 - 32[5]
Mutant EGFR CellsActivating/Resistance MutationsRociletinib (CO-1686)p-EGFR Inhibition62 - 187[5]
WT EGFR CellsWild-TypeRociletinib (CO-1686)p-EGFR Inhibition> 2000[5]

These data highlight that this compound and its prototype, rociletinib, are significantly more potent against cell lines harboring EGFR mutations compared to those with wild-type EGFR.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human EGFR (WT and mutant forms)

  • Poly(Glu, Tyr) substrate

  • ATP

  • This compound

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in Kinase Assay Buffer.

  • In a 384-well plate, add 1 µL of inhibitor solution or vehicle (DMSO).

  • Add 2 µL of a solution containing the recombinant EGFR enzyme in Kinase Assay Buffer.

  • Add 2 µL of a substrate/ATP mix (Poly(Glu, Tyr) and ATP in Kinase Assay Buffer).

  • Incubate the reaction at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit EGFR autophosphorylation in intact cells.

Materials:

  • NSCLC cell lines (e.g., H1975 for L858R/T790M, A549 for WT)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 6 hours).[3]

  • For some cell lines, stimulate with EGF for a short period (e.g., 15 minutes) before harvesting to induce EGFR phosphorylation.[10]

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the inhibition of EGFR phosphorylation relative to total EGFR levels.[10][11]

Cell Growth Inhibition Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • NSCLC cell lines with different EGFR genotypes

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates and allow them to attach.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plates for a period of time (e.g., 72 hours).

  • Add the cell viability reagent to each well.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) values by plotting cell viability against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Experimental Design

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade, highlighting the key downstream pathways involved in cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation CNX2006 This compound CNX2006->EGFR Inhibits Kinase_Selectivity_Workflow start Start inhibitor Prepare Serial Dilutions of this compound start->inhibitor assay Perform Biochemical Kinase Assay (e.g., ADP-Glo) inhibitor->assay kinase_panel Panel of Purified Kinases (EGFR mutants, WT, off-targets) kinase_panel->assay data_acq Measure Kinase Activity (Luminescence) assay->data_acq analysis Calculate % Inhibition and IC50 Values data_acq->analysis profile Generate Selectivity Profile analysis->profile Cell_Based_Workflow cluster_assays Assays start Start cell_culture Culture NSCLC Cell Lines (Mutant and WT EGFR) start->cell_culture treatment Treat Cells with Varying Concentrations of this compound cell_culture->treatment incubation Incubate for Defined Period treatment->incubation western Western Blot for p-EGFR Inhibition incubation->western viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability analysis Data Analysis and IC50/GI50 Determination western->analysis viability->analysis end Determine Cellular Potency and Selectivity analysis->end

References

CNX-2006: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Structure, Properties, and Preclinical Profile of a Mutant-Selective EGFR Inhibitor

Introduction

CNX-2006 is a novel, third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It was developed to address the clinical challenge of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), which is frequently driven by the T790M "gatekeeper" mutation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name N-[3-[[2-[[4-[[1-(2-Fluoroethyl)-3-azetidinyl]amino]-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide[1]. Its chemical structure is characterized by a pyrimidine core, which is a common scaffold for kinase inhibitors. The presence of a trifluoromethyl group and a fluoroethyl-azetidinyl moiety are key features that contribute to its potency and selectivity. The acrylamide warhead enables the irreversible covalent binding to the target protein.

PropertyValueReference
IUPAC Name N-[3-[[2-[[4-[[1-(2-Fluoroethyl)-3-azetidinyl]amino]-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide[1]
CAS Number 1375465-09-0[1][2]
Molecular Formula C26H27F4N7O2[3][4]
Molecular Weight 545.5 g/mol [2]
SMILES COC1=C(NC2=NC=C(C(=N2)NC3=CC=CC(=C3)NC(=O)C=C)C(F)(F)F)C=CC(=C1)NC4CN(CCF)C4[3][4]

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of mutant forms of the epidermal growth factor receptor (EGFR) tyrosine kinase[5][6]. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of the receptor's kinase activity. A key characteristic of this compound is its high selectivity for mutant EGFR, including the activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while showing significantly weaker inhibition of wild-type (WT) EGFR[5][6]. This selectivity profile is crucial for minimizing off-target effects and improving the therapeutic index.

The inhibition of mutant EGFR by this compound blocks the downstream signaling pathways that are aberrantly activated in cancer cells, leading to the suppression of tumor cell proliferation and survival. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes CNX2006 This compound CNX2006->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against EGFR harboring the T790M mutation, with an IC50 value below 20 nM[5]. It is significantly more potent against EGFR-T790M cells compared to wild-type EGFR cells, with a reported selectivity of up to 1000-fold[1].

Cell LineEGFR MutationIC50 (EGFR Phosphorylation)Reference
PC9exon 19 del55-104 nM[2]
HCC-827exon 19 del55-104 nM[2]
NCI-H1975L858R/T790M~46 nM[2]
PC9GR4exon 19 del/T790M~61 nM[2]
In Vivo Efficacy

In a xenograft model using NCI-H1975 cells (harboring EGFR L858R/T790M), this compound demonstrated significant tumor growth inhibition. Daily intraperitoneal (IP) administration of this compound at doses of 25 mg/kg and 50 mg/kg led to tumor regression. Tumor growth was only observed after the cessation of treatment. The inhibition of EGFR phosphorylation in the tumor tissue was confirmed by immunoblotting.

Experimental Protocols

While detailed, step-by-step protocols are proprietary and often found within patent literature, the general methodologies employed in the preclinical evaluation of this compound are described below.

Cell Lines and Cell Culture

Human NSCLC cell lines with various EGFR mutation statuses, such as PC9 (exon 19 deletion), HCC-827 (exon 19 deletion), and NCI-H1975 (L858R/T790M), were used. Cells were cultured in standard growth media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Growth Inhibition Assay

Cells were seeded in 96-well plates and treated with increasing concentrations of this compound. After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were calculated from the dose-response curves.

Immunoblotting

Cells were treated with this compound for a defined period (e.g., 1-6 hours). Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of EGFR and downstream signaling proteins (e.g., Akt, ERK). Following incubation with secondary antibodies, protein bands were visualized using an imaging system.

Xenograft Model

Female athymic nude mice were subcutaneously inoculated with NCI-H1975 cells. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intraperitoneally at specified doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for further analysis, such as immunoblotting to assess target engagement.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Cell Line Culture (e.g., NCI-H1975) GrowthAssay Growth Inhibition Assay (Determine IC50) CellCulture->GrowthAssay WesternBlot_invitro Immunoblotting (Assess p-EGFR, p-Akt, p-ERK) CellCulture->WesternBlot_invitro Xenograft Xenograft Model (Nude Mice) WesternBlot_invitro->Xenograft Treatment This compound Treatment (e.g., 25, 50 mg/kg IP) Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement WesternBlot_invivo Ex Vivo Immunoblotting (Tumor Lysates) TumorMeasurement->WesternBlot_invivo end End WesternBlot_invivo->end start Start start->CellCulture

Figure 2: General experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective irreversible inhibitor of mutant EGFR, including the clinically important T790M resistance mutation. Its preclinical profile demonstrates significant anti-tumor activity in relevant cancer models. The data summarized in this technical guide highlight the potential of this compound as a therapeutic agent for the treatment of NSCLC and provide a foundation for further drug development efforts. The insights into its mechanism of action and the experimental methodologies used for its characterization can serve as a valuable resource for researchers in the field of oncology drug discovery.

References

CNX-2006: A Technical Guide for Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-2006 is a potent and irreversible, mutant-selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Specifically designed to target the T790M "gatekeeper" mutation, which is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), this compound has demonstrated significant preclinical activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies, to support ongoing and future oncology research and development efforts.

Introduction

The development of targeted therapies has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). However, the efficacy of initial EGFR inhibitors is often limited by the emergence of acquired resistance, most commonly driven by the T790M mutation in exon 20 of the EGFR gene. This compound is a third-generation EGFR TKI engineered to overcome this resistance mechanism while sparing wild-type EGFR, potentially leading to a wider therapeutic index and reduced off-target toxicities.

Mechanism of Action

This compound functions as an irreversible inhibitor of EGFR by covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of the kinase domain. Its selectivity for mutant forms of EGFR, particularly those harboring the T790M mutation, is attributed to its unique chemical structure, which allows for optimal interaction with the altered conformation of the mutant receptor. This targeted, irreversible binding leads to the sustained inhibition of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, thereby suppressing tumor cell proliferation and survival.

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (T790M Mutant) PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK CNX2006 This compound CNX2006->EGFR Irreversible Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition MAPK->Proliferation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibitory activity against EGFR harboring the T790M resistance mutation, with a significantly lower activity against wild-type EGFR. This selectivity is a key characteristic, suggesting a favorable safety profile.

Parameter EGFR T790M Wild-Type EGFR Other Mutations
IC50 < 20 nM[1][2]> 1000-fold higher than T790M[2]Active against G719S, L861Q, Exon 19 insertion (I744-K745insKIPVAI), T854A. Inactive against Exon 20 insertion (H773-V774HVdup).[2]

Table 1: In vitro inhibitory activity of this compound against various EGFR genotypes.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in a xenograft model using the H1975 human NSCLC cell line, which endogenously expresses the L858R activating mutation and the T790M resistance mutation.

Model Cell Line Treatment Outcome
Nude Mouse XenograftH1975 (EGFR L858R/T790M)This compoundEffective in reducing tumor volume.[1]

Table 2: Summary of in vivo efficacy of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of this compound against EGFR T790M.

Kinase_Assay_Workflow A Prepare Assay Plate: - Add Kinase Buffer - Add this compound (serial dilutions) - Add EGFR T790M enzyme B Initiate Reaction: - Add ATP/Substrate Mix A->B C Incubate: - Room Temperature - (e.g., 60 minutes) B->C D Stop Reaction & Detect Signal: - Add Detection Reagent - (e.g., ADP-Glo™) C->D E Measure Luminescence D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 E->F

Figure 2: General workflow for an in vitro kinase inhibition assay.

Protocol Details:

  • Reagents and Materials:

    • Recombinant human EGFR T790M enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • This compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

    • To each well of a 384-well plate, add the diluted this compound or DMSO (vehicle control).

    • Add the EGFR T790M enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines.

Protocol Details:

  • Reagents and Materials:

    • H1975 (EGFR L858R/T790M) and other relevant NSCLC cell lines

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • This compound (dissolved in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Measure cell viability using a cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Western Blotting for EGFR Signaling

This protocol is a general guide for analyzing the phosphorylation status of EGFR and downstream signaling proteins.

Protocol Details:

  • Reagents and Materials:

    • H1975 cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Plate H1975 cells and allow them to grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours).[1]

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

H1975 Xenograft Model

This section provides a generalized protocol for evaluating the in vivo efficacy of this compound.

Xenograft_Workflow A Cell Culture: - Propagate H1975 cells B Tumor Implantation: - Subcutaneously inject H1975 cells into nude mice A->B C Tumor Growth: - Monitor mice until tumors reach a specific volume B->C D Treatment Initiation: - Randomize mice into groups - Administer this compound or vehicle C->D E Monitoring & Measurement: - Measure tumor volume and body weight - (e.g., twice weekly) D->E F Endpoint Analysis: - Euthanize mice at endpoint - Excise and weigh tumors - Perform further analysis (e.g., histology) E->F

Figure 3: General workflow for a xenograft efficacy study.

Protocol Details:

  • Animals and Cell Line:

    • Immunocompromised mice (e.g., athymic nude mice)

    • H1975 human NSCLC cell line

  • Procedure:

    • Subcutaneously inject a suspension of H1975 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.

    • Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (length x width²)/2) and monitor animal body weight regularly.

    • Continue treatment until the tumors in the control group reach a predetermined endpoint or for a specified duration.

    • At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

Conclusion

This compound is a promising, mutant-selective, irreversible EGFR inhibitor with potent activity against the clinically significant T790M resistance mutation. Preclinical data from both in vitro and in vivo studies demonstrate its potential as a valuable therapeutic agent for NSCLC patients who have developed resistance to earlier-generation EGFR TKIs. The experimental protocols detailed in this guide provide a framework for further investigation and development of this compound and other next-generation EGFR inhibitors.

References

CNX-2006 for Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-2006 is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental findings related to this compound. It is intended to serve as a technical resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action

This compound functions as a covalent inhibitor of EGFR, demonstrating high potency against activating EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation. The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. The selectivity of this compound for mutant EGFR over wild-type (WT) EGFR is a key characteristic, aiming to minimize off-target effects and associated toxicities.

The primary mechanism involves the covalent binding of this compound to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks EGFR autophosphorylation and downstream signaling pathways, including the PI3K/AKT and MAPK pathways, thereby inhibiting tumor cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug Inhibition cluster_downstream Downstream Signaling EGFR Mutant EGFR (e.g., L858R, ex19del, T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K CNX2006 This compound CNX2006->EGFR Covalent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: this compound Mechanism of Action

Preclinical Efficacy Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against NSCLC cell lines harboring various EGFR mutations. The tables below summarize key quantitative data from preclinical studies.

Table 1: Inhibition of EGFR Phosphorylation (IC50)

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Reference
NCI-H1975L858R / T790M~46[1]
PC9GR4ex19del / T790M~61[1]
PC9ex19del55-104[1]
HCC-827ex19del55-104[1]

Table 2: Anti-proliferative Activity (GI50)

Cell LineEGFR Mutation StatusThis compound GI50 (nM)Reference
Panel of 23 NSCLC linesVarious3 - 8000[2]

Note: GI50 (50% growth inhibition concentration) values indicate the concentration of the drug that inhibits cell growth by 50%. A lower value indicates higher potency.

In Vivo Activity

In vivo studies using xenograft models of NSCLC have corroborated the in vitro findings, showing significant tumor growth inhibition upon treatment with this compound.

Table 3: In Vivo Efficacy in NCI-H1975 Xenograft Model

Treatment GroupDosageOutcomeReference
This compound25 mg/kg (daily)Inhibition of tumor growth[1][3]
This compound50 mg/kg (daily)Inhibition of tumor growth[1][3]
Vehicle Control-Progressive tumor growth[1][3]

Note: In these studies, tumor growth was observed to resume after the withdrawal of this compound treatment.[1][3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the probable protocols for key experiments based on standard practices and descriptions in the cited literature.

EGFR Phosphorylation Assay
  • Cell Culture and Treatment: NSCLC cells (e.g., NCI-H1975, PC9) are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).

  • Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: The membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the p-EGFR bands is quantified and normalized to the total EGFR and loading control bands to determine the IC50 values.

Experimental_Workflow start Start: NSCLC Cell Culture treatment Treat with this compound (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot Transfer sds_page->western_blot immunoblot Immunoblotting (p-EGFR, Total EGFR) western_blot->immunoblot detection Detection & Imaging immunoblot->detection analysis Densitometry Analysis & IC50 Calculation detection->analysis end End: Determine Potency analysis->end

Figure 2: EGFR Phosphorylation Assay Workflow

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Cell Implantation: A suspension of human NSCLC cells (e.g., NCI-H1975) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with this compound (e.g., 25 or 50 mg/kg) or a vehicle control is administered daily via an appropriate route (e.g., intraperitoneal injection).

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

  • Pharmacodynamic Analysis: At the end of the study, tumors and normal tissues (e.g., lung) may be harvested to assess target engagement (e.g., inhibition of EGFR phosphorylation) by western blotting.

Mechanisms of Acquired Resistance

A significant finding from preclinical studies is the emergence of acquired resistance to this compound through the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] In cells with acquired resistance to this compound, NF-κB signaling can bypass the EGFR blockade and promote cell survival.[4][5] This suggests that the NF-κB pathway becomes a key driver of tumor cell viability when EGFR signaling is persistently inhibited.

NFkB_Resistance_Pathway cluster_inhibition EGFR Inhibition cluster_bypass Bypass Pathway Activation cluster_nucleus Nuclear Events CNX2006 Persistent this compound Treatment EGFR_inhibited Inhibited EGFR Signaling CNX2006->EGFR_inhibited IKK IKK Complex EGFR_inhibited->IKK Leads to Activation NFkB_p50_p65_IkB NF-κB (p50/p65) + IκB (inactive) IKK->NFkB_p50_p65_IkB Phosphorylates IκB NFkB_p50_p65 NF-κB (p50/p65) (active) NFkB_p50_p65_IkB->NFkB_p50_p65 IκB Degradation Transcription Gene Transcription NFkB_p50_p65->Transcription Nuclear Translocation Survival Cell Survival & Resistance Transcription->Survival

Figure 3: NF-κB Mediated Resistance to this compound

This finding has important therapeutic implications, suggesting that co-targeting EGFR and the NF-κB pathway could be a strategy to overcome or delay the onset of resistance to third-generation EGFR inhibitors.

Conclusion

This compound is a potent and selective irreversible inhibitor of mutant EGFR, including the T790M resistance mutation. Preclinical data from in vitro and in vivo models demonstrate its significant anti-tumor activity in NSCLC. The primary mechanism of acquired resistance identified in preclinical models involves the activation of the NF-κB signaling pathway, highlighting a potential therapeutic vulnerability that could be exploited in future drug development strategies. This technical guide summarizes the core preclinical findings and provides a foundation for further research into the clinical potential of targeting mutant EGFR in NSCLC.

References

An In-depth Technical Guide on CNX-2006 for Targeting the EGFR T790M Gatekeeper Mutation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). The most prevalent mechanism of resistance to first- and second-generation EGFR TKIs is the emergence of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation enhances the receptor's affinity for ATP, thereby reducing the efficacy of ATP-competitive inhibitors. CNX-2006 is a novel, irreversible, and mutant-selective third-generation EGFR inhibitor designed specifically to overcome T790M-mediated resistance. By forming a covalent bond with a conserved cysteine residue (Cys797) in the ATP-binding pocket, this compound demonstrates potent and selective inhibition of EGFR T790M-mutant isoforms while sparing wild-type (WT) EGFR. This technical guide provides a comprehensive overview of the mechanism of T790M-mediated resistance, the biochemical and cellular activity of this compound, detailed experimental protocols for its evaluation, and insights into potential resistance mechanisms.

The EGFR T790M Gatekeeper Mutation

EGFR Signaling in NSCLC

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates specific tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1][2][3] In a subset of NSCLC patients, activating mutations in the EGFR kinase domain (e.g., exon 19 deletions or the L858R point mutation) lead to constitutive, ligand-independent activation of these pathways, driving tumorigenesis.[1]

Mechanism of T790M-Mediated Resistance

First- and second-generation TKIs (e.g., gefitinib, erlotinib, afatinib) were developed to compete with ATP for the kinase binding pocket of EGFR. While effective against activating mutations, their long-term utility is limited by acquired resistance, most commonly through the T790M mutation.[4] The threonine at position 790 is termed the "gatekeeper" residue, controlling access to a hydrophobic pocket within the ATP-binding site. The substitution of the small threonine with a bulkier methionine residue (T790M) confers resistance through two primary mechanisms:

  • Increased ATP Affinity: The T790M mutation allosterically increases the affinity of the EGFR kinase domain for ATP by over an order of magnitude.[5][6][7] This enhanced affinity makes it significantly more difficult for ATP-competitive inhibitors to bind effectively.[4][5]

  • Steric Hindrance: The bulkier methionine side chain can sterically clash with first- and second-generation inhibitors, further impairing their binding.[8][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR EGF EGF (Ligand) EGF->EGFR Binds GRB2_SOS GRB2_SOS PI3K PI3K

This compound: A Mutant-Selective Covalent Inhibitor

This compound is an irreversible inhibitor designed to selectively target EGFR harboring the T790M mutation. It is the prototype of rociletinib (CO-1686).[10] Its design philosophy centers on forming a covalent bond with Cysteine 797 (Cys797) at the edge of the ATP-binding pocket, a strategy employed by third-generation inhibitors to achieve potent and sustained inhibition, thereby overcoming the increased ATP affinity conferred by the T790M mutation.[11]

Biochemical Activity and Selectivity

This compound and its clinical successor, rociletinib, exhibit potent inhibitory activity against EGFR T790M-mutant kinases while demonstrating significantly less activity against wild-type EGFR. This selectivity is crucial for minimizing on-target toxicities, such as rash and diarrhea, which are common with less selective inhibitors.

Table 1: Biochemical Activity of Rociletinib (CO-1686)

Target Assay Type Parameter Value Reference
EGFR L858R/T790M Cell-free Kinase Assay Ki 21.5 nM [12]
EGFR WT Cell-free Kinase Assay Ki 303.3 nM [12]
EGFR L858R/T790M p-EGFR Inhibition (Cell-based) IC50 62 - 187 nM [12]

| EGFR WT | p-EGFR Inhibition (Cell-based) | IC50 | > 2,000 nM |[12] |

Cellular Proliferation Activity

In cellular assays, this compound potently inhibits the growth of NSCLC cell lines that express the T790M mutation. The NCI-H1975 cell line, which endogenously harbors both the L858R activating mutation and the T790M resistance mutation, is a standard model for evaluating such compounds.[13] Rociletinib (CO-1686) has been shown to selectively inhibit the growth of various mutant EGFR-expressing NSCLC cell lines.

Table 2: Cellular Growth Inhibition by Rociletinib (CO-1686)

Cell Line EGFR Mutation Status GI50 (72h) Reference
NCI-H1975 L858R / T790M 7 - 32 nM [12]
HCC827 del(E746-A750) 7 - 32 nM [12]
PC9 del(E746-A750) 7 - 32 nM [12]
A431 Wild-Type >1000 nM [12]
NCI-H1299 Wild-Type >1000 nM [12]

| NCI-H358 | Wild-Type | >1000 nM |[12] |

Preclinical Evaluation Protocols

The preclinical assessment of this compound and similar T790M-targeting inhibitors involves a standardized workflow of biochemical, cellular, and in vivo assays to determine potency, selectivity, and efficacy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Kinase Assay (Potency vs. EGFR WT, T790M) cell_phos Cellular Phosphorylation Assay (p-EGFR Inhibition) biochem->cell_phos cell_prolif Cell Proliferation Assay (GI50 in H1975, etc.) cell_phos->cell_prolif xenograft Xenograft Models (e.g., H1975 flank model) cell_prolif->xenograft pd_pk Pharmacodynamics & Pharmacokinetics xenograft->pd_pk outcome Candidate for Clinical Trials pd_pk->outcome start Compound Synthesis (this compound) start->biochem

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity (e.g., IC50, Ki) of the compound against purified recombinant EGFR kinase domains (Wild-Type and T790M mutants).

Methodology:

  • Enzymes: Recombinant human EGFR (WT) and EGFR (L858R/T790M) kinase domains.

  • Assay Format: A common method is a luminescence-based kinase assay (e.g., Kinase-Glo®) which measures ATP consumption.[14] Alternatively, a homogeneous time-resolved fluorescence (HTRF) assay can be used.[8]

  • Protocol Outline:

    • Dispense kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA) into a 96- or 384-well plate.[15]

    • Add serial dilutions of the test compound (e.g., this compound) and a DMSO control.

    • Add the purified EGFR enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of a suitable peptide substrate and ATP.

    • Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at room temperature.

    • Stop the reaction and add the detection reagent (e.g., Kinase-Glo® reagent).

    • Measure the signal (luminescence) on a plate reader. The signal inversely correlates with kinase activity.

    • Calculate IC50 values by plotting the percent inhibition against the log concentration of the inhibitor using non-linear regression analysis.

Cell-Based EGFR Phosphorylation Assay

Objective: To confirm target engagement in a cellular context by measuring the inhibition of EGFR autophosphorylation.

Methodology:

  • Cell Line: NCI-H1975 (EGFR L858R/T790M) or other relevant cell lines.

  • Assay Format: Western Blotting or high-content imaging.

  • Protocol Outline:

    • Seed NCI-H1975 cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for several hours to reduce basal signaling.

    • Treat cells with serial dilutions of this compound or DMSO for a specified time (e.g., 1-2 hours).

    • (Optional) Stimulate with EGF for 5-10 minutes to induce maximal EGFR phosphorylation.

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR, e.g., pY1068) and total EGFR. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with corresponding secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensity to determine the reduction in p-EGFR relative to total EGFR.

Cell Proliferation Assay

Objective: To measure the effect of the compound on the growth and viability of cancer cells.

Methodology:

  • Cell Lines: A panel of NSCLC cell lines including T790M-positive (NCI-H1975) and EGFR WT (e.g., A431).[12]

  • Assay Format: ATP-based luminescence assay (e.g., CellTiter-Glo®) or colorimetric assay (e.g., MTT).[16]

  • Protocol Outline:

    • Seed cells at a low density (e.g., 3,000 cells/well) in 96-well plates and allow them to adhere overnight.

    • Add serial dilutions of this compound or control vehicle (DMSO).

    • Incubate the plates for 72 hours under standard cell culture conditions.[12]

    • Add the viability reagent (e.g., CellTiter-Glo®) to each well.

    • Measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

    • Calculate the growth inhibition (GI50) values by normalizing the data to DMSO-treated control wells and fitting to a dose-response curve.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nu/nu or SCID) are commonly used.[17] Genetically engineered mouse models (GEMMs) expressing EGFR T790M are also valuable.[18][19]

  • Cell Line: NCI-H1975 cells are frequently used to establish subcutaneous flank xenografts.[20]

  • Protocol Outline:

    • Inject NCI-H1975 cells (e.g., 1 x 106 cells in Matrigel/PBS) subcutaneously into the flank of each mouse.[17]

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., ~150-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (or its successor, rociletinib) and a vehicle control via the appropriate route (e.g., oral gavage) at a defined dose and schedule (e.g., daily).

    • Measure tumor volumes every 2-3 days and monitor animal body weight as an indicator of toxicity.

    • Continue treatment for a specified duration or until tumors in the control group reach a defined endpoint.

    • Analyze the data for tumor growth inhibition (TGI) and statistical significance.

Mechanisms of Resistance to this compound

Despite the efficacy of third-generation inhibitors, acquired resistance can still emerge. For this compound and rociletinib, preclinical studies have identified potential resistance mechanisms that do not involve the target EGFR protein itself but rather the activation of bypass signaling pathways.

  • MET Amplification: A key identified mechanism of resistance is the amplification of the MET proto-oncogene.[10] MET is a receptor tyrosine kinase that, when overexpressed, can activate downstream signaling pathways like PI3K/AKT and RAS/ERK independently of EGFR, thereby "bypassing" the EGFR blockade.[21][22] This phenomenon, sometimes termed an "oncogene swap," suggests that combination therapy with a MET inhibitor could be a strategy to overcome this form of resistance.[10]

Resistance_Mechanism Inhibitor This compound EGFR EGFR Inhibitor->EGFR Inhibits Downstream Downstream

Conclusion

This compound represents a significant advancement in the targeted therapy of NSCLC, specifically addressing the challenge of T790M-mediated resistance. As a mutant-selective, irreversible inhibitor, its preclinical profile demonstrates potent activity against T790M-positive cancers while maintaining a favorable selectivity window over wild-type EGFR. The comprehensive evaluation through biochemical, cellular, and in vivo models provides a robust framework for understanding its mechanism of action and therapeutic potential. While the emergence of bypass track resistance mechanisms like MET amplification underscores the complexity of cancer therapeutics, the study of this compound and its successors continues to provide invaluable insights for the development of next-generation inhibitors and rational combination strategies.

References

An In-depth Technical Guide to CNX-2006: An Irreversible Covalent Inhibitor of Mutant EGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-2006 is a novel, third-generation, irreversible covalent inhibitor of the epidermal growth factor receptor (EGFR). It demonstrates high selectivity for activating EGFR mutations, including the T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, potency, in vitro and in vivo efficacy, and mechanisms of acquired resistance. Detailed experimental protocols and structured data presentation are included to facilitate further research and development efforts in the field of targeted cancer therapy.

Introduction

The development of tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the efficacy of first and second-generation EGFR TKIs is often limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation. This compound is a next-generation irreversible inhibitor designed to overcome this challenge by potently and selectively targeting EGFR variants with activating mutations, including T790M, while sparing the wild-type receptor to minimize off-target toxicities.

Mechanism of Action

This compound functions as an irreversible covalent inhibitor of mutant EGFR. Its mechanism involves two key steps:

  • Reversible Binding: this compound initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain.

  • Covalent Bond Formation: Subsequently, a reactive acrylamide warhead on the this compound molecule forms a covalent bond with a cysteine residue (Cys797) located near the ATP-binding site of EGFR. This irreversible binding permanently inactivates the kinase, blocking downstream signaling pathways and inhibiting cancer cell proliferation and survival.

The selectivity of this compound for mutant EGFR over wild-type EGFR is attributed to conformational changes in the ATP-binding pocket induced by the mutations, which enhance the affinity and reactivity of the inhibitor for the mutant forms of the enzyme.

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mutant EGFR Mutant EGFR Covalent Bond Irreversible Covalent Bond (Cys797) Mutant EGFR->Covalent Bond This compound This compound This compound->Mutant EGFR Reversible Binding PI3K PI3K Covalent Bond->PI3K Inhibition RAS RAS Covalent Bond->RAS Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation, Survival Proliferation, Survival mTOR->Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival start Seed cells in 96-well plate treat Treat with serial dilutions of this compound start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read Read absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-EGFR, p-AKT, p-ERK, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis This compound This compound Mutant EGFR Mutant EGFR This compound->Mutant EGFR Inhibits PI3K PI3K Mutant EGFR->PI3K RAS RAS Mutant EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell Growth, Proliferation, Survival mTOR->Cell_Growth_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Growth_Proliferation

CNX-2006: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-2006 is a novel, third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant potency against EGFR activating mutations, including the clinically relevant T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR. This selectivity profile positions this compound as a promising candidate for targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC) patients who have developed resistance to earlier-generation EGFR inhibitors. This document provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, experimental protocols, and its effects on key signaling pathways.

Physicochemical Properties

PropertyValueReference
CAS Number 1375465-09-0[1][2]
Molecular Formula C26H27F4N7O2[1]
Molecular Weight 545.53 g/mol [1]

Mechanism of Action

This compound functions as an irreversible inhibitor of mutant EGFR. It forms a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of receptor phosphorylation and downstream signaling. A key characteristic of this compound is its high selectivity for mutant forms of EGFR, including those with the T790M mutation, over wild-type EGFR. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index.

Quantitative Data: In Vitro Potency

Target/Cell LineAssay TypeIC50 ValueReference
EGFR T790MKinase Assay< 20 nM[3]
EGFR-T790M expressing cellsCell Growth AssayUp to 1000-fold more potent than against wild-type EGFR cells[3]

Experimental Protocols

EGFR Kinase Assay (Biochemical Assay)

This protocol outlines a continuous-read kinase assay to determine the in vitro potency of this compound against wild-type and mutant EGFR.

Materials:

  • Recombinant EGFR (Wild-Type and T790M/L858R mutant)

  • ATP

  • Y12-Sox conjugated peptide substrate

  • Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • This compound (serially diluted in 50% DMSO)

  • 384-well, white, non-binding surface microtiter plates

  • Plate reader capable of measuring fluorescence (λex360/λem485)

Procedure:

  • Prepare 10X stocks of EGFR enzymes, 1.13X ATP, and Y12-Sox peptide substrate in kinase reaction buffer.

  • Add 5 μL of each enzyme to the wells of a 384-well plate.

  • Add 0.5 μL of serially diluted this compound or DMSO control to the wells.

  • Pre-incubate the enzyme and inhibitor for 30 minutes at 27°C.

  • Initiate the kinase reaction by adding 45 μL of the ATP/Y12-Sox peptide substrate mix.

  • Monitor the reaction kinetics every 71 seconds for 30-120 minutes by measuring fluorescence.

  • Determine the initial velocity of the reaction from the linear portion of the progress curves.

  • Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable software (e.g., GraphPad Prism).[2]

Cell Viability Assay (MTT/CCK-8 Assay)

This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCC827, H1975)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS) or CCK-8 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).

  • For MTT assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.[4]

  • For CCK-8 assay:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm.[4]

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol is used to analyze the inhibition of EGFR phosphorylation in cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations for a defined time (e.g., 6 hours).[1]

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition by this compound

This compound targets the initial step of the EGFR signaling cascade. Upon binding to and inhibiting mutant EGFR, it prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival and proliferative pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K CNX2006 This compound CNX2006->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of Mutant EGFR Signaling by this compound.

Experimental Workflow: In Vitro Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical in vitro characterization of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data_analysis Data Analysis start Start: this compound Compound kinase_assay EGFR Kinase Assay (Wild-Type vs. Mutant) start->kinase_assay cell_viability Cell Viability Assay (e.g., MTT, CCK-8) start->cell_viability ic50 IC50 Determination kinase_assay->ic50 western_blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) cell_viability->western_blot cell_viability->ic50 pathway_analysis Downstream Pathway Modulation Analysis western_blot->pathway_analysis selectivity Selectivity Profiling ic50->selectivity end Conclusion: Potency and Selectivity Profile selectivity->end pathway_analysis->end

Caption: In Vitro Characterization Workflow for this compound.

Potential Involvement of the NF-κB Pathway

Some evidence suggests that resistance to EGFR inhibitors can involve the activation of the NF-κB signaling pathway. While the direct effect of this compound on this pathway requires further elucidation, it is a critical area of investigation in understanding both the primary response and potential resistance mechanisms.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR IKK IKK Complex EGFR->IKK Potential Crosstalk CNX2006 This compound CNX2006->EGFR Inhibition IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB Releases Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB->Gene_Transcription

Caption: Potential Crosstalk between EGFR and NF-κB Pathways.

References

A Technical Guide to the Solubility and Stability of CNX-2006

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available solubility and stability data for CNX-2006, a novel, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. Due to the proprietary nature of drug development, publicly available data is limited. This guide summarizes existing information and provides detailed, standard experimental protocols for researchers to assess the solubility and stability of this compound and similar compounds in their own laboratories.

Physicochemical Properties of this compound

This compound is a quinazoline-based compound designed to target activating mutations of EGFR, including the T790M resistance mutation, while showing minimal inhibition of wild-type EGFR.

PropertyValueSource
Molecular Formula C₂₆H₂₇F₄N₇O₂[1][2]
Molecular Weight 545.53 g/mol [1]
CAS Number 1375465-09-0[1][3]
Appearance SolidN/A
Chemical Name N-[3-[[2-[[4-[[1-(2-Fluoroethyl)-3-azetidinyl]amino]-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide[1]

Solubility Data

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityConcentration (Molar)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL~183.3 mMUse fresh, anhydrous DMSO as it can be hygroscopic, which may reduce solubility.
Ethanol29 mg/mL~53.2 mM-
WaterInsolubleN/A-
In vivo Formulation≥5 mg/mL in a homogenous suspension of Carboxymethyl cellulose sodium (CMC-Na)N/AFor oral administration.

Data sourced from publicly available information. Researchers should verify solubility in their specific experimental setups.

Expected Aqueous Solubility

While qualitatively described as "insoluble" in water, for practical laboratory use, a quantitative value is necessary. Quinazoline-based EGFR inhibitors, like gefitinib, also exhibit poor aqueous solubility, which is pH-dependent. Gefitinib's solubility increases at lower pH due to the protonation of its basic functional groups[4]. It is reasonable to hypothesize that this compound will behave similarly. The solubility of a comparable macrocyclic quinazoline-based EGFR inhibitor was found to be very low in neutral aqueous solutions (0.131–0.174 µg/mL)[5].

Stability Data

The stability of a compound is crucial for ensuring the reliability and reproducibility of experimental results. While specific stability data for this compound is not publicly available, the following sections describe expected stability based on similar compounds and standard stability testing protocols.

Storage and Handling

Stock solutions of this compound should be stored under the following conditions to minimize degradation:

Storage TemperatureShelf Life
-20°C1 year
-80°C2 years

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Expected Stability Profile

A structurally related quinazoline-based EGFR inhibitor demonstrated good chemical stability under acidic conditions (over 95% remaining after 3 hours) and reasonable stability at neutral pH (over 80% remaining after 3 hours)[5]. Based on this, this compound is anticipated to be relatively stable under typical in vitro assay conditions. However, comprehensive stability testing under forced degradation conditions is necessary to fully characterize its stability profile.

Experimental Protocols

The following are detailed, standard protocols for determining the solubility and stability of research compounds like this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility.

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other buffers of desired pH (e.g., citrate buffer for acidic pH)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance

  • Vortex mixer

  • Orbital shaker/incubator

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., 1-2 mg in 1 mL of PBS).

  • Vortex the suspension vigorously for 1-2 minutes.

  • Place the suspension on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (e.g., DMSO or a mixture of acetonitrile and water).

  • Analyze the filtered supernatant and the standard solutions by a validated HPLC method to determine the concentration of dissolved this compound.

  • The concentration of the saturated supernatant is the thermodynamic solubility.

Stability Testing Under Forced Degradation (ICH Guidelines)

This protocol assesses the intrinsic stability of this compound by subjecting it to stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and organic solvents

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acidic Degradation: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Basic Degradation: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as the acidic degradation. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for a set period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a defined period. Also, heat a solution of this compound.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

  • Analysis: At each time point, analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining and identify and quantify any major degradation products.

Signaling Pathway and Experimental Workflow Visualizations

EGFR Signaling Pathway Inhibited by this compound

This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth, proliferation, and survival. Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates, initiating several downstream signaling cascades. The three major pathways are the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway. By irreversibly binding to mutant EGFR, this compound blocks the initiation of these pro-survival signals.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR Mutant EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK CNX_2006 This compound CNX_2006->EGFR Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling pathways inhibited by this compound.

Experimental Workflow for Aqueous Solubility Determination

The following diagram illustrates the shake-flask method for determining the thermodynamic solubility of a compound.

Solubility_Workflow start Start: Excess solid compound + buffer vortex Vortex vigorously start->vortex incubate Incubate with shaking (24-48h at constant temp) vortex->incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter hplc Analyze by HPLC filter->hplc end End: Determine solubility (mg/mL or µM) hplc->end

Caption: Workflow for thermodynamic solubility determination.

Experimental Workflow for Forced Degradation Study

This diagram outlines the process for assessing the stability of a compound under various stress conditions.

Stability_Workflow start Start: Compound stock solution stress Apply Stress Conditions start->stress acid Acidic (HCl) stress->acid base Basic (NaOH) stress->base oxidative Oxidative (H₂O₂) stress->oxidative thermal Thermal (Heat) stress->thermal photo Photolytic (Light) stress->photo analyze Analyze by Stability- Indicating HPLC acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze end End: Evaluate degradation profile analyze->end

Caption: Workflow for a forced degradation stability study.

References

Methodological & Application

CNX-2006 In Vitro Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-2006 is a potent and irreversible, mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document provides detailed application notes and protocols for in vitro studies of this compound in cancer cell lines, with a focus on Non-Small Cell Lung Cancer (NSCLC). The provided information summarizes the inhibitory activity of this compound, its impact on key signaling pathways, and comprehensive protocols for essential experimental procedures.

Introduction

Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often dysregulated in various cancers, including NSCLC. Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth and survival. While first-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited their long-term effectiveness.

This compound is a third-generation EGFR TKI designed to overcome this resistance. It selectively targets EGFR harboring activating mutations, including the T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR.[1] This selectivity profile suggests a favorable therapeutic window with potentially reduced side effects compared to non-selective inhibitors. Furthermore, studies indicate that this compound's mechanism of action involves the inhibition of the NF-κB signaling pathway, a crucial regulator of cancer cell survival and proliferation.[2]

These application notes provide a summary of the in vitro activity of this compound and detailed protocols for evaluating its effects on cancer cell lines.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target/Cell LineAssay TypeParameterValueReference(s)
Mutant EGFR (T790M)Kinase AssayIC50< 20 nM[1]
Wild-Type EGFRKinase AssayInhibitionVery Weak[1]
Cell Lines with Wild-Type EGFRGrowth InhibitionIC50Low µM[3]
H1975 (EGFR L858R/T790M)Xenograft ModelTumor GrowthDrastic Reduction[3]

Signaling Pathways

This compound exerts its anti-cancer effects primarily through the inhibition of the EGFR signaling pathway and the subsequent suppression of the NF-κB pathway.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and differentiation. This compound, as an irreversible inhibitor, covalently binds to the EGFR kinase domain, effectively blocking its activity and the subsequent activation of these downstream pathways.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates CNX_2006 CNX_2006 CNX_2006->EGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Promotes

Caption: EGFR Signaling Pathway Inhibition by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in inflammation, immunity, and cancer cell survival. In many cancers, the NF-κB pathway is constitutively active, leading to the expression of anti-apoptotic genes and promoting chemoresistance. Evidence suggests that this compound inhibits cell proliferation in EGFR-mutant NSCLC cells by suppressing the NF-κB signaling pathway.[2] The exact mechanism of how EGFR inhibition by this compound leads to NF-κB suppression is an area of active research, but it is known that crosstalk exists between the EGFR and NF-κB pathways. The inhibition of EGFR signaling can lead to a reduction in the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of NF-κB (IκB). This prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus to activate target gene expression.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition EGFR_Signal EGFR Signaling IKK IKK EGFR_Signal->IKK Activates IkB_NFkB IkB NFkB IKK->IkB_NFkB:f0 Phosphorylates IkB IkB NFkB NFkB IkB_NFkB:f0->IkB Degradation NFkB_n NFkB IkB_NFkB:f1->NFkB_n Translocates Gene_Expression Anti-apoptotic Gene Expression NFkB_n->Gene_Expression Promotes CNX_2006 CNX_2006 CNX_2006->EGFR_Signal Inhibits MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_CNX2006 Treat with this compound (Serial Dilutions) Incubate_24h->Treat_CNX2006 Incubate_72h Incubate (72h) Treat_CNX2006->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for CNX-2006 in NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of CNX-2006, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in non-small cell lung cancer (NSCLC) cell lines. This compound is an irreversible, mutant-selective inhibitor that potently targets EGFR mutations, including the T790M resistance mutation, while demonstrating minimal activity against wild-type (WT) EGFR.[1][2]

Mechanism of Action

This compound covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[1] However, acquired resistance to this compound can emerge through the activation of the NF-κB signaling pathway, which provides an alternative survival mechanism for the cancer cells.[1][3][4][5]

Data Presentation

In Vitro Efficacy of this compound in NSCLC Cell Lines
Cell LineEGFR Mutation StatusThis compound GI50 (nM)This compound EGFR Phosphorylation IC50 (nM)Reference
PC9delE746-A750Not Reported55 - 104[6]
HCC827delE746-A7507 - 3255 - 104[4][6]
NCI-H1975L858R, T790M8 - 72~46[1][6]
PC9GR4delE746-A750, T790MNot Reported~61[5]
PC9DR1delE746-A750, T790M amplificationNot ReportedNot Reported[5]
A431Wild-Type (amplified)547Not Reported[4]
NCI-H1299Wild-TypeNot ReportedNot Reported[4]
NCI-H358Wild-TypeNot ReportedNot Reported[4]

GI50: 50% growth inhibition concentration. IC50: 50% inhibitory concentration.

Signaling Pathway Diagrams

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_CNX This compound Action cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates CNX_2006 This compound ATP_Binding_Pocket ATP Binding Pocket (Cys797) CNX_2006->ATP_Binding_Pocket Irreversibly Binds ATP_Binding_Pocket->EGFR Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

NFkB_Resistance_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition EGFR Inhibition cluster_NFkB NF-κB Pathway Activation EGFR Mutant EGFR IKK IKK EGFR->IKK Leads to activation of CNX_2006 This compound CNX_2006->EGFR Inhibits IkB IκB IKK->IkB Phosphorylates & promotes degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Survival_Genes Survival Gene Transcription Nucleus->Survival_Genes Promotes Survival_Genes->EGFR Bypass Survival Signal

Caption: NF-κB mediated resistance pathway to this compound.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol determines the cytotoxic effect of this compound on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., PC9, HCC827, NCI-H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the NSCLC cells.

    • Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range would be from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the GI50 value using non-linear regression analysis.

Western Blot Analysis of EGFR Phosphorylation

This protocol assesses the inhibitory effect of this compound on EGFR phosphorylation.

Materials:

  • NSCLC cell lines

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for 2-6 hours.

    • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated EGFR signal to the total EGFR and β-actin signals.

In Vivo NSCLC Xenograft Studies

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old

  • NSCLC cell line (e.g., NCI-H1975)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest NSCLC cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control daily via oral gavage.

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Compare the tumor growth between the treated and control groups to assess the efficacy of this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_resistance Resistance Studies Cell_Culture NSCLC Cell Culture (PC9, H1975, etc.) Viability_Assay Cell Viability Assay (Determine GI50) Cell_Culture->Viability_Assay Western_Blot Western Blot (Analyze p-EGFR) Cell_Culture->Western_Blot Xenograft NSCLC Xenograft Model (Nude Mice) Cell_Culture->Xenograft Resistance_Induction Induce Resistance (Long-term this compound exposure) Cell_Culture->Resistance_Induction Treatment This compound Treatment (Oral Gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement NFkB_Analysis Analyze NF-κB Pathway (Western Blot, Reporter Assay) Resistance_Induction->NFkB_Analysis

References

Application Notes and Protocols for CNX-2006 in the H1975 Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-2006 is a potent and irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It demonstrates significant activity against EGFR activating mutations as well as the T790M resistance mutation, while showing minimal inhibition of wild-type EGFR.[1] The NCI-H1975 non-small cell lung cancer (NSCLC) cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, serves as a critical preclinical model for evaluating the efficacy of next-generation EGFR inhibitors. These application notes provide detailed protocols for utilizing this compound in an H1975 xenograft model, including in vivo efficacy studies, and pharmacodynamic analysis of tumor tissues.

Data Presentation

In Vivo Efficacy of this compound in H1975 Xenograft Model

The in vivo antitumor activity of this compound was evaluated in a subcutaneous H1975 xenograft model. Daily intraperitoneal (IP) administration of this compound resulted in a dose-dependent inhibition of tumor growth.[1]

Treatment GroupDosageAdministration RouteTumor Growth Inhibition
Vehicle Control-IP-
This compound25 mg/kgIPSignificant
This compound50 mg/kgIPStrong

Experimental Protocols

H1975 Xenograft Model Protocol

This protocol outlines the procedure for establishing and utilizing a subcutaneous H1975 xenograft model to assess the in vivo efficacy of this compound.

Materials:

  • NCI-H1975 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 6-8 week old female athymic nude mice

  • Matrigel®

  • Sterile PBS

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Implantation:

    • Harvest cells during the exponential growth phase using trypsin-EDTA.

    • Wash the cells with sterile PBS and perform a cell count.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor volume twice weekly using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

    • Prepare the this compound formulation in the appropriate vehicle.

    • Administer this compound (e.g., 25 mg/kg or 50 mg/kg) or vehicle control to the respective groups via intraperitoneal injection daily.[1]

  • Endpoint:

    • Continue treatment and tumor monitoring for the duration of the study.

    • Euthanize the mice when tumors reach the predetermined maximum size as per institutional guidelines or at the end of the study period.

    • Excise the tumors for further analysis (e.g., Western Blot, Immunohistochemistry).

Western Blot Protocol for EGFR Pathway Analysis

This protocol is for assessing the phosphorylation status of EGFR and its downstream signaling proteins, AKT and ERK, in H1975 tumor lysates.

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the excised tumor tissue in ice-cold RIPA buffer.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Suggested dilutions: 1:1000 for all primary antibodies.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for Ki-67

This protocol describes the staining of the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) H1975 tumor sections.

Materials:

  • FFPE tumor sections on slides

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against Ki-67

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).

  • Peroxidase Blocking:

    • Incubate the slides with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking:

    • Block non-specific binding by incubating the slides with blocking solution.

  • Primary Antibody Incubation:

    • Incubate the slides with the primary Ki-67 antibody (e.g., at a 1:100 - 1:200 dilution) overnight at 4°C.[2]

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP conjugate.

    • Apply DAB substrate to visualize the staining.

  • Counterstaining and Mounting:

    • Counterstain the slides with hematoxylin.

    • Dehydrate the slides and mount with a coverslip.

TUNEL Assay Protocol for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in FFPE tumor sections.

Materials:

  • FFPE tumor sections on slides

  • Xylene and graded ethanol series

  • Proteinase K

  • TdT reaction buffer

  • TdT enzyme

  • Biotin-dUTP

  • Streptavidin-HRP or fluorescently labeled streptavidin

  • DAB substrate kit (for colorimetric detection) or DAPI (for fluorescent detection)

  • Hematoxylin or appropriate counterstain

Procedure:

  • Deparaffinization and Rehydration: As described in the IHC protocol.

  • Permeabilization: Incubate slides with Proteinase K to permeabilize the tissue.

  • TUNEL Reaction:

    • Incubate the slides with the TUNEL reaction mixture containing TdT and biotin-dUTP in a humidified chamber at 37°C.

  • Detection:

    • For colorimetric detection: Incubate with streptavidin-HRP followed by DAB substrate. Counterstain with hematoxylin.

    • For fluorescent detection: Incubate with fluorescently labeled streptavidin. Counterstain with DAPI.

  • Mounting and Visualization: Dehydrate and mount the slides. Visualize under a microscope.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Preparation cluster_xenograft Xenograft Model cluster_analysis Data Collection & Analysis H1975_culture Culture H1975 Cells Harvest Harvest & Prepare Cells H1975_culture->Harvest Implantation Subcutaneous Implantation in Athymic Nude Mice Harvest->Implantation Tumor_growth Tumor Growth Monitoring Implantation->Tumor_growth Randomization Randomization Tumor_growth->Randomization Treatment This compound Treatment Randomization->Treatment Tumor_measurement Tumor Volume Measurement Treatment->Tumor_measurement Tumor_excision Tumor Excision Treatment->Tumor_excision Western_blot Western Blot Tumor_excision->Western_blot IHC Immunohistochemistry Tumor_excision->IHC TUNEL TUNEL Assay Tumor_excision->TUNEL

Caption: Experimental workflow for evaluating this compound in an H1975 xenograft model.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS CNX2006 This compound CNX2006->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for Growth Inhibition Assay with CNX-2006

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-2006 is a novel, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It demonstrates high potency against EGFR activating mutations, including the T790M resistance mutation, while exhibiting significantly weaker inhibition of wild-type EGFR.[1][2] This selectivity makes this compound a promising therapeutic candidate for non-small cell lung cancer (NSCLC) harboring these specific mutations.

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound using a growth inhibition assay, a fundamental method for characterizing the cytotoxic and cytostatic effects of a compound on cancer cell lines. The provided protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

Mechanism of Action and Signaling Pathway

This compound functions as a tyrosine kinase inhibitor (TKI) by irreversibly binding to the EGFR kinase domain. In cancer cells with activating EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival. By inhibiting EGFR, this compound effectively blocks these downstream signaling cascades.

The primary signaling pathways affected by EGFR activation include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways play crucial roles in regulating cell cycle progression, proliferation, and apoptosis. The diagram below illustrates the EGFR signaling pathway and the point of intervention for this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Transcription->Proliferation Ligand EGF Ligand Ligand->EGFR Binds CNX2006 This compound CNX2006->EGFR Inhibits

Caption: EGFR Signaling Pathway and this compound Inhibition.

Quantitative Data: In Vitro Efficacy of EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant EGFR inhibitors in various non-small cell lung cancer cell lines. This data provides a comparative view of their potency against different EGFR mutation statuses.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Erlotinib IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)
H1975L858R + T790M< 20[1][2]>1000575
PC-9exon 19 delNot Reported70.813
H3255L858RNot Reported120.3Not Reported
PC-9ERexon 19 del + T790MNot Reported>100016513

Note: IC50 values for comparator drugs are compiled from publicly available data and may vary between studies. The IC50 for this compound is reported as less than 20 nM against EGFR with the T790M mutation.

Experimental Protocol: Growth Inhibition Assay (MTT Method)

This protocol details the steps for performing a growth inhibition assay using the MTT method to determine the IC50 value of this compound.

Materials
  • Human non-small cell lung cancer cell lines (e.g., H1975 for T790M mutation)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

Growth_Inhibition_Assay_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) B 2. Incubation (24 hours) A->B C 3. Compound Treatment (Serial dilutions of this compound) B->C D 4. Incubation (72 hours) C->D E 5. MTT Addition (10 µL of 5 mg/mL MTT solution) D->E F 6. Incubation (4 hours, for formazan formation) E->F G 7. Solubilization (Add 100 µL DMSO) F->G H 8. Absorbance Reading (570 nm) G->H I 9. Data Analysis (Calculate % inhibition and IC50) H->I

Caption: Workflow for a Growth Inhibition Assay using the MTT method.
Step-by-Step Procedure

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Resuspend cells in complete medium to a final concentration that will result in approximately 70-80% confluency after 96 hours. A typical starting point is 5,000 cells per well in a 96-well plate.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "cells only" (positive control) and "medium only" (blank).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete medium from the DMSO stock. A common starting point is a 2-fold or 3-fold serial dilution series ranging from a high concentration (e.g., 1 µM) to a low concentration (e.g., 1 nM).

    • Ensure the final DMSO concentration in all wells (including the "cells only" control) is consistent and low (typically ≤ 0.1%) to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of medium with the equivalent DMSO concentration to the "cells only" control wells.

  • Incubation with Compound:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition:

    • After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation:

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down or use a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of growth inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [ (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 ]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Conclusion

This document provides the necessary information and a detailed protocol for conducting a growth inhibition assay to evaluate the efficacy of this compound. The provided data and diagrams offer a comprehensive overview of its mechanism of action and its place within the landscape of EGFR inhibitors. Adherence to this protocol will enable researchers to generate reliable and reproducible data for the preclinical assessment of this promising targeted therapy.

References

Application Notes and Protocols for CNX-2006 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of CNX-2006, a mutant-selective and irreversible epidermal growth factor receptor (EGFR) inhibitor. The protocols detailed below are based on preclinical studies in mouse xenograft models of non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation.

Introduction

This compound is a potent inhibitor of EGFR, demonstrating high selectivity for mutant forms of the receptor, particularly the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[1] In preclinical models, this compound has shown significant anti-tumor activity both in vitro and in vivo, making it a valuable tool for cancer research and drug development.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo mouse studies investigating the efficacy of this compound.

ParameterDetailsReference
Drug This compound[2]
Animal Model Nude mice with subcutaneous NCI-H1975 xenografts[2]
Cell Line NCI-H1975 (human NSCLC with EGFR L858R/T790M mutations)[2][3]
Dosage 25 mg/kg and 50 mg/kg[2]
Administration Route Intraperitoneal (IP) injection[2]
Dosing Schedule Daily[2]
Treatment Duration 17 days[2]
Observed Efficacy Inhibition of tumor growth[2]
Pharmacodynamic Effect Reduction of EGFR phosphorylation in tumor tissue[2]

Experimental Protocols

NCI-H1975 Xenograft Mouse Model

This protocol outlines the establishment and treatment of a subcutaneous xenograft model using the NCI-H1975 cell line.

Materials:

  • NCI-H1975 human non-small cell lung cancer cells

  • Female immunodeficient mice (e.g., nude, NSG), 6-8 weeks old[4]

  • Matrigel or similar basement membrane matrix

  • Sterile PBS

  • This compound

  • Vehicle control (e.g., DMSO, saline)

  • Syringes and needles for cell injection and drug administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture NCI-H1975 cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]

  • Drug Preparation: Prepare this compound at the desired concentrations (25 mg/kg and 50 mg/kg) in a suitable vehicle. Prepare the vehicle control.

  • Drug Administration: Administer this compound or vehicle control to the respective groups via intraperitoneal injection daily for 17 days.[2]

  • Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = 0.5 × length × width².[5]

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for EGFR phosphorylation).

Pharmacodynamic Analysis of EGFR Phosphorylation

This protocol describes the assessment of target engagement by measuring the inhibition of EGFR phosphorylation in tumor tissues.

Materials:

  • Excised tumor tissues from treated and control mice

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against phospho-EGFR and total EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Tissue Lysis: Homogenize the excised tumor tissues in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for phospho-EGFR and total EGFR.

    • Normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition. A reduction in target phosphorylation was observed one hour after administration of this compound.[2]

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug Inhibition cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR (L858R/T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K CNX2006 This compound CNX2006->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits the mutated EGFR signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Implantation Implant NCI-H1975 cells into nude mice TumorGrowth Monitor tumor growth to 100-200 mm³ Implantation->TumorGrowth Randomization Randomize mice into groups TumorGrowth->Randomization Dosing Daily IP injection for 17 days: - Vehicle - this compound (25 mg/kg) - this compound (50 mg/kg) Randomization->Dosing TumorMeasurement Measure tumor volume every 2-3 days Dosing->TumorMeasurement Endpoint Euthanize and excise tumors Dosing->Endpoint PD_Analysis Western blot for p-EGFR and total EGFR Endpoint->PD_Analysis

Caption: Workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) with CNX-2006

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-2006 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates significant activity against EGFR harboring activating mutations, including the T790M resistance mutation, with an IC50 value below 20 nM, while exhibiting substantially weaker inhibition of wild-type EGFR.[1] The Epidermal Growth Factor Receptor is a transmembrane tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival.[2][3] Two of the primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK pathway, which regulates gene transcription and cell cycle progression, and the PI3K-Akt pathway, a key mediator of cell survival and anti-apoptotic signals.[4]

Western blotting is a fundamental technique to assess the phosphorylation status of EGFR (p-EGFR), which is a direct indicator of its activation state. This document provides detailed protocols for the analysis of p-EGFR levels in response to treatment with this compound, enabling researchers to quantitatively assess the inhibitor's efficacy.

Data Presentation

The following tables represent expected quantitative data from a Western blot analysis of p-EGFR in H1975 non-small cell lung cancer cells, which harbor the L858R and T790M EGFR mutations. These cells are an appropriate model for evaluating the efficacy of this compound.

Table 1: Dose-Dependent Inhibition of p-EGFR by this compound

This compound Concentration (nM)p-EGFR/Total EGFR Ratio (Normalized to Control)Standard Deviation
0 (Control)1.000.08
10.650.05
50.320.04
100.150.03
200.050.02
500.020.01

Table 2: Time-Course of p-EGFR Inhibition by this compound (at 20 nM)

Time (hours)p-EGFR/Total EGFR Ratio (Normalized to 0h)Standard Deviation
01.000.07
10.450.06
40.180.04
80.080.03
240.030.02

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: H1975 (human non-small cell lung cancer) cells, which contain the L858R and T790M mutations in EGFR, are recommended.

  • Culture Conditions: Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

  • Serum Starvation (Optional but Recommended): Prior to treatment, serum-starve the cells in RPMI-1640 with 0.5% FBS for 16-18 hours to reduce basal EGFR activation.

  • This compound Treatment:

    • Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 nM) for a fixed time (e.g., 6 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 20 nM) for various durations (e.g., 0, 1, 4, 8, 24 hours).

  • Positive Control: For experiments where basal p-EGFR levels are low, stimulate cells with 50 ng/mL of human EGF for 5-15 minutes prior to cell lysis.[2]

Cell Lysis and Protein Quantification
  • Preparation: Prepare an ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use. This is critical to preserve the phosphorylation state of EGFR.[5]

  • Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).

    • Run the gel according to the manufacturer's instructions until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Pre-wet the PVDF membrane in methanol before use.

    • Perform the transfer using a wet or semi-dry transfer system according to standard protocols.

  • Blocking:

    • After transfer, block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[1]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Recommended primary antibodies:

      • Phospho-EGFR (e.g., Tyr1068): Rabbit monoclonal or polyclonal antibodies are widely available and have been cited in numerous publications.[6][7]

      • Total EGFR: Mouse or rabbit monoclonal antibodies.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing:

    • To detect total EGFR on the same membrane, strip the membrane of the p-EGFR antibodies using a stripping buffer.

    • After stripping, wash the membrane, block again, and probe with the total EGFR primary antibody, followed by the appropriate secondary antibody and detection steps.

Quantitative Analysis
  • Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities for both p-EGFR and total EGFR.

  • Normalization: For each sample, normalize the p-EGFR band intensity to the corresponding total EGFR band intensity to account for any variations in protein loading.

  • Relative Quantification: Express the normalized p-EGFR levels in treated samples as a fold change relative to the untreated control.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation EGF EGF EGF->EGFR Binds Grb2 Grb2/Sos p_EGFR->Grb2 PI3K PI3K p_EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation CNX_2006 This compound CNX_2006->p_EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. H1975 Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis (with Phosphatase Inhibitors) Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-EGFR, Total EGFR) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Densitometry 11. Densitometry Detection->Densitometry Normalization 12. Normalization (p-EGFR / Total EGFR) Densitometry->Normalization

Caption: Western Blot Workflow for p-EGFR Analysis.

References

Application Notes and Protocols for Studying Acquired Resistance with CNX-2006

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CNX-2006, a novel, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor, to investigate mechanisms of acquired drug resistance in non-small cell lung cancer (NSCLC). The protocols detailed below are designed to enable researchers to establish this compound resistant cell lines, characterize their molecular profiles, and elucidate the signaling pathways involved in the development of resistance.

Introduction to this compound

This compound is a potent and irreversible inhibitor of mutant EGFR, with high selectivity for the T790M "gatekeeper" mutation, a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib.[1] As a prototype for the clinical compound CO-1686 (rociletinib), this compound serves as a critical tool for preclinical studies aimed at understanding and overcoming resistance to third-generation EGFR inhibitors.[1][2] Studies have shown that unlike first and second-generation TKIs, this compound does not select for T790M-mediated resistance in vitro.[1] Instead, acquired resistance to this compound can be driven by alternative mechanisms, most notably the amplification of the MET proto-oncogene.[2][3][4]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and the characteristics of cell lines with acquired resistance.

Table 1: In Vitro IC50 Values of EGFR TKIs in NSCLC Cell Lines [3]

Cell LineEGFR Mutation StatusErlotinib IC50 (nM)Afatinib IC50 (nM)This compound IC50 (nM)AZD9291 IC50 (nM)
HCC827Exon 19 Deletion10<4.625<4.6
HCC827EPRExon 19 Del / T790M71003662<4.6
HCC827CNXR S1Exon 19 Del / T790M>10,00068027001400
HCC827CNXR S4Exon 19 Deletion9100120042002100

Table 2: Molecular Characteristics of this compound Resistant Cell Lines [3]

Cell LineEGFR Gene Amplification (fold change)MET Gene Amplification (fold change)Key Resistance Mechanism
HCC827~301-
HCC827EPR~501T790M Mutation
HCC827CNXR S1~501Unknown (EGFR-dependent)
HCC827CNXR S4Lost~30MET Amplification ("Oncogene Swap")

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes the establishment of cell lines with acquired resistance to this compound through chronic exposure.

Materials:

  • NSCLC cell line (e.g., HCC827, PC-9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Dosing: Begin by treating the parental cell line with this compound at a concentration equal to its IC50 value.

  • Dose Escalation: Once the cells have adapted and resumed proliferation, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, increasing the dose by 1.5 to 2-fold at each step.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of resistance, such as increased proliferation rate and morphological changes. Maintain the cells in the presence of the selective pressure (this compound).

  • Isolation of Resistant Clones: Once a resistant population is established, single-cell cloning can be performed by limiting dilution to isolate and expand individual resistant clones.

  • Characterization: Characterize the resistant clones for their sensitivity to this compound and other EGFR inhibitors using cell viability assays (see Protocol 2). Further molecular analysis should be performed to identify the mechanism of resistance (see Protocols 3 and 4).

Protocol 2: Cell Viability Assay (Cell Counting Kit-8)

This protocol is used to determine the cytotoxic effects of this compound and to calculate IC50 values.

Materials:

  • Parental and resistant NSCLC cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 3,000 cells per well in a 96-well plate and incubate for 24 hours.[3]

  • Drug Treatment: Treat the cells with various concentrations of this compound (typically a serial dilution) for 72 hours.[3] Include a DMSO-treated control.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the DMSO-treated controls. Plot the cell viability against the drug concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of EGFR and MET Signaling

This protocol is for assessing the phosphorylation status and expression levels of key proteins in the EGFR and MET signaling pathways.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Quantitative Real-Time PCR for Gene Copy Number Analysis

This protocol is to determine the gene copy number of EGFR and MET.

Materials:

  • Genomic DNA from parental and resistant cells

  • Primers for EGFR, MET, and a reference gene (e.g., LINE1)

  • SYBR Green or TaqMan master mix

  • Real-time PCR instrument

Procedure:

  • Genomic DNA Extraction: Isolate genomic DNA from cell pellets.

  • Real-Time PCR: Set up real-time PCR reactions using primers for the target genes (EGFR, MET) and a reference gene.

  • Data Analysis: Calculate the relative gene copy number using the ΔΔCt method, normalizing the data to the reference gene and the parental cell line.[3]

Visualizations of Signaling Pathways and Workflows

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CNX2006 This compound CNX2006->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Acquired_Resistance_Workflow Start Parental NSCLC Cells (e.g., HCC827) Chronic_Exposure Chronic Exposure to Increasing [this compound] Start->Chronic_Exposure Resistant_Cells This compound Resistant Cells Chronic_Exposure->Resistant_Cells Characterization Molecular Characterization Resistant_Cells->Characterization Viability Cell Viability Assay (IC50 Determination) Characterization->Viability Genomic Genomic Analysis (qRT-PCR for MET) Characterization->Genomic Proteomic Proteomic Analysis (Western Blot for p-MET) Characterization->Proteomic Mechanism Identification of Resistance Mechanism Viability->Mechanism Genomic->Mechanism Proteomic->Mechanism

Caption: Experimental workflow for generating and characterizing this compound resistant cells.

MET_Bypass_Pathway EGFR EGFR MET MET (Amplified) GAB1 GAB1 MET->GAB1 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation CNX2006 This compound CNX2006->EGFR

Caption: MET amplification as a bypass signaling pathway conferring resistance to this compound.

References

Application Notes and Protocols: CNX-2006 for Overcoming Erlotinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

First-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as erlotinib, have demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, the initial positive response is often followed by the development of acquired resistance, limiting the long-term clinical benefit of these therapies.

One of the predominant mechanisms of acquired resistance to erlotinib is the emergence of a secondary mutation in the EGFR kinase domain, the T790M "gatekeeper" mutation. This mutation increases the affinity of the receptor for ATP, thereby reducing the potency of ATP-competitive inhibitors like erlotinib. Other resistance mechanisms include the activation of bypass signaling pathways, such as MET amplification, or downstream signaling pathways like the PI3K/Akt pathway.

CNX-2006 is a novel, orally bioavailable, irreversible, and mutant-selective EGFR inhibitor designed to overcome erlotinib resistance, particularly that mediated by the T790M mutation. As a prototype of rociletinib (CO-1686), this compound covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to sustained and irreversible inhibition of the receptor's activity. A key feature of this compound is its selectivity for mutant forms of EGFR, including the T790M variant, while exhibiting minimal activity against wild-type (WT) EGFR, which is expected to result in a wider therapeutic window and reduced off-target toxicities.

These application notes provide a comprehensive overview of the preclinical data supporting the use of this compound to overcome erlotinib resistance and detailed protocols for key in vitro and in vivo experiments.

Data Presentation

The following tables summarize the in vitro potency of erlotinib and rociletinib (CO-1686), a close analog and clinical successor of this compound, against various EGFR mutant NSCLC cell lines. This data highlights the significantly increased potency of third-generation inhibitors against erlotinib-resistant models.

Table 1: In Vitro Potency (IC50, nM) of EGFR Inhibitors in NSCLC Cell Lines with Activating EGFR Mutations.

Cell LineEGFR MutationErlotinib (IC50, nM)Rociletinib (CO-1686) (IC50, nM)
PC-9exon 19 del784
H3255L858R1235

Data compiled from multiple sources.[1]

Table 2: In Vitro Potency (IC50, nM) of EGFR Inhibitors in NSCLC Cell Lines with Erlotinib Resistance Mutations.

Cell LineEGFR MutationErlotinib (IC50, nM)Rociletinib (CO-1686) (IC50, nM)
H1975L858R, T790M>10,00023
PC-9ERexon 19 del, T790M>10,00037

Data compiled from multiple sources.[1]

Signaling Pathways and Experimental Workflows

EGFR Signaling and Resistance Mechanisms

The following diagram illustrates the EGFR signaling pathway, the inhibitory action of erlotinib, the development of resistance via the T790M mutation, and the mechanism by which this compound overcomes this resistance.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits (Reversible) CNX2006 This compound CNX2006->EGFR Inhibits (Irreversible) T790M T790M Mutation T790M->Erlotinib Causes Resistance T790M->CNX2006 Overcomes Resistance

Caption: EGFR signaling, erlotinib resistance, and this compound action.

Experimental Workflow for In Vitro Evaluation

This diagram outlines the typical workflow for assessing the efficacy of this compound in erlotinib-resistant cell lines.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., H1975, PC-9ER) start->cell_culture treatment Treat with this compound & Erlotinib (control) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT/MTS) treatment->viability_assay western_blot Western Blot Analysis (p-EGFR, p-AKT) treatment->western_blot data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: In vitro evaluation of this compound.

Experimental Protocols

Cell Culture

Objective: To maintain and propagate NSCLC cell lines for in vitro experiments.

Materials:

  • NSCLC cell lines (e.g., H1975, PC-9, PC-9ER)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cells.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

  • Change the medium every 2-3 days.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and erlotinib on NSCLC cell lines and to calculate the IC50 values.

Materials:

  • Cultured NSCLC cells

  • This compound and Erlotinib stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and erlotinib in complete growth medium.

  • Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for EGFR Phosphorylation

Objective: To assess the inhibitory effect of this compound on EGFR signaling by measuring the phosphorylation status of EGFR and downstream effectors like AKT.

Materials:

  • Cultured NSCLC cells

  • This compound and Erlotinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or erlotinib for a specified time (e.g., 2-6 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-EGFR at 1:1000 dilution).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of erlotinib-resistant NSCLC.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID mice)

  • H1975 cells

  • Matrigel

  • This compound and vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of H1975 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage) and vehicle control to the respective groups daily or as determined by pharmacokinetic studies.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or western blotting).

Conclusion

This compound represents a promising therapeutic strategy for overcoming erlotinib resistance in NSCLC, particularly in patients who have developed the T790M mutation. Its irreversible and mutant-selective mechanism of action offers the potential for improved efficacy and a more favorable safety profile compared to first and second-generation EGFR inhibitors. The protocols provided herein offer a framework for the preclinical evaluation of this compound and other novel EGFR inhibitors in the context of acquired resistance. Further investigation into other resistance mechanisms and the development of combination therapies will be crucial for the continued advancement of targeted therapies in NSCLC.

References

Troubleshooting & Optimization

Technical Support Center: Acquired Resistance to CNX-2006

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding acquired resistance to CNX-2006, a mutant-selective and irreversible EGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively and irreversibly inhibit EGFR harboring activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while sparing wild-type EGFR.[1][2] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[3]

Q2: Does this compound induce the EGFR T790M mutation?

Preclinical studies have shown that, unlike first and second-generation EGFR TKIs, chronic exposure to this compound does not appear to select for or enhance T790M-mediated resistance in vitro.[2][3]

Q3: What are the known acquired resistance mechanisms to this compound?

Direct studies on this compound are limited; however, preclinical research has identified the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a key driver of acquired resistance.[4] In cell lines with acquired resistance to this compound, increased expression of EMT (epithelial-to-mesenchymal transition) markers and MMP9 has also been observed.[2]

Notably, in one preclinical study, common resistance mechanisms to other EGFR TKIs, such as MET amplification or mutations in the RAS/MEK/ERK signaling pathway, were not detected in this compound-resistant cell lines.[3]

Q4: What are other potential mechanisms of resistance to third-generation EGFR inhibitors that I should consider?

Given that this compound is a third-generation EGFR inhibitor, it is prudent to consider resistance mechanisms observed with other drugs in this class, such as osimertinib. These can be broadly categorized as "on-target" (related to EGFR) and "off-target" (bypassing EGFR signaling).

  • On-Target Mechanisms:

    • EGFR C797S mutation: This is the most common on-target resistance mechanism to third-generation EGFR TKIs.[5][6][7] The C797S mutation prevents the covalent binding of irreversible inhibitors like this compound to the EGFR kinase domain.[5][8]

  • Off-Target Mechanisms:

    • MET Amplification: Amplification of the MET proto-oncogene can activate downstream signaling pathways (e.g., PI3K/AKT, MAPK) independently of EGFR, thereby bypassing EGFR inhibition.[1][9][10]

    • HER2 Amplification: Similar to MET, amplification of the HER2 (ERBB2) gene can drive resistance.

    • Activation of Bypass Signaling Pathways: Mutations or amplifications in downstream signaling molecules such as KRAS, BRAF, and PIK3CA can lead to constitutive activation of pathways that promote cell survival and proliferation, rendering the cells independent of EGFR signaling.[2]

    • Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process where epithelial cells acquire mesenchymal characteristics, which has been linked to resistance to various EGFR TKIs.[3][11][12]

    • Histologic Transformation: In a clinical setting, transformation from non-small cell lung cancer (NSCLC) to other histologies, such as small cell lung cancer (SCLC), can occur.

Troubleshooting Guide

This guide is intended to help researchers identify potential mechanisms of acquired resistance to this compound in their experimental models.

Observation Potential Cause Recommended Action
Gradual decrease in sensitivity to this compound in a cell line model over time.Development of acquired resistance.1. Confirm resistance by comparing the IC50 of the resistant line to the parental line. 2. Investigate the known resistance mechanisms outlined below.
Resistant cells show a more elongated, spindle-like morphology and increased migratory capacity.Epithelial-to-Mesenchymal Transition (EMT).1. Perform Western blot or qPCR for EMT markers (e.g., decreased E-cadherin, increased Vimentin, N-cadherin, Snail, Slug).[3] 2. Assess cell migration and invasion using assays such as wound healing or transwell migration assays.
No mutations are found in EGFR, MET, or common downstream pathways like KRAS.Activation of the NF-κB pathway.[4]1. Perform Western blot for key NF-κB pathway proteins (e.g., p-p65, p-IκBα). 2. Use an NF-κB reporter assay to measure transcriptional activity. 3. Test the effect of combining this compound with an NF-κB inhibitor.[4][13]
Resistance is observed, and the cell line was derived from a model with a pre-existing T790M mutation.Acquisition of a tertiary EGFR mutation, likely C797S.[5][6]1. Sequence the EGFR kinase domain, specifically exon 20, to look for the C797S mutation.
High levels of MET or HER2 protein expression are detected in resistant cells.MET or HER2 amplification.[1][10]1. Perform FISH or qPCR to confirm gene amplification. 2. Test the combination of this compound with a MET or HER2 inhibitor.

Data on Potential Resistance Mechanisms

Cell LineEGFR Mutation StatusThis compound IC50 (nM)
Cells with T790M mutationT790M< 20[1][2]
PC9exon 19 deletion55-104
HCC827exon 19 deletion55-104

Experimental Protocols

1. Generation of this compound Resistant Cell Lines

This protocol describes a general method for developing acquired resistance in a cancer cell line.

  • Cell Culture: Culture the parental cancer cell line (e.g., PC-9, HCC827) in its recommended growth medium.

  • Initial Drug Exposure: Begin by treating the cells with a low concentration of this compound, typically around the IC20 (the concentration that inhibits growth by 20%).

  • Dose Escalation: As the cells begin to proliferate at the current drug concentration, gradually increase the dose of this compound. This is typically done in a stepwise manner, for example, doubling the concentration at each step.

  • Monitoring: Continuously monitor the cells for signs of growth and changes in morphology.

  • Establishment of Resistant Clones: Once the cells are able to proliferate in a high concentration of this compound (e.g., 1-2 µM), single-cell clone isolation can be performed to establish stable resistant lines.

  • Characterization: The resulting resistant cell lines should be continuously cultured in the presence of the maintenance dose of this compound. Periodically perform dose-response assays to confirm the level of resistance compared to the parental cell line.

2. Western Blot for Signaling Pathway Analysis

  • Cell Lysis: Treat parental and resistant cells with or without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, p-p65, p65, E-cadherin, and Vimentin.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Acquired_Resistance_to_CNX_2006 cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR EGFR (Activating Mutation + T790M) Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K MET MET MET->Ras Bypass Activation MET->PI3K Bypass Activation Raf Raf Ras->Raf Akt Akt PI3K->Akt IKK IKK IkB_NFkB IκB-NFκB IKK->IkB_NFkB Phosphorylates (leading to IκB degradation) NFkB NFκB IkB_NFkB->NFkB NFκB translocates to nucleus MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, EMT) ERK->Gene_Expression Akt->Gene_Expression NFkB->Gene_Expression Drives Resistance CNX2006 This compound CNX2006->EGFR

Caption: Signaling pathways involved in this compound action and potential resistance.

Experimental_Workflow cluster_analysis Analysis of Resistant vs. Parental Cells start Parental Cell Line (e.g., EGFR T790M+) culture Culture with increasing concentrations of this compound start->culture resistant_line Establish this compound Resistant Cell Line culture->resistant_line ic50 Determine IC50 resistant_line->ic50 sequencing Sequence EGFR (for C797S) resistant_line->sequencing western Western Blot (p-EGFR, p-AKT, p-ERK, p-p65) resistant_line->western fish FISH/qPCR (MET/HER2 amplification) resistant_line->fish emt EMT Marker Analysis (E-cadherin, Vimentin) resistant_line->emt

Caption: Workflow for generating and analyzing this compound resistant cell lines.

References

Optimizing CNX-2006 Concentration In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of CNX-2006, a novel irreversible mutant-selective EGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an irreversible tyrosine kinase inhibitor that selectively targets activating mutations of the Epidermal Growth Factor Receptor (EGFR), including the T790M resistance mutation.[1] It exhibits very weak inhibition of wild-type EGFR, making it a highly selective compound.[1]

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: Based on its potent activity, a starting concentration range of 1 nM to 1000 nM is recommended for most cell-based assays. The IC50 for this compound is less than 20 nM in sensitive mutant EGFR cell lines.[1]

Q3: How should I prepare this compound for cell culture experiments?

A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (183.3 mM).[1] For cell culture, prepare a concentrated stock solution in fresh, high-quality DMSO. Further dilute the stock solution in your cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).

Q4: Which cell lines are recommended for studying this compound?

A4: Human lung adenocarcinoma cell lines with activating EGFR mutations and the T790M resistance mutation are ideal. Commonly used and appropriate cell lines include:

  • H1975: Expresses both the L858R activating mutation and the T790M resistance mutation.

  • PC-9: Harbors an exon 19 deletion.

  • HCC827: Also contains an exon 19 deletion.

  • HEK293: Can be used for transient transfection of various EGFR mutant constructs.[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Potency (Higher than expected IC50) 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Cell Line Resistance: The cell line may have acquired resistance or may not harbor the specific EGFR mutations targeted by this compound. 3. Assay Conditions: Suboptimal assay duration, cell seeding density, or serum concentration in the media.1. Prepare Fresh Aliquots: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Store stock solutions at -20°C or -80°C. 2. Verify Cell Line: Confirm the EGFR mutation status of your cell line via sequencing. Test a known sensitive cell line (e.g., H1975) as a positive control. 3. Optimize Assay Parameters: Perform a time-course experiment (e.g., 24, 48, 72 hours) and test different cell seeding densities to find the optimal conditions for your cell line.
High Cell Toxicity (Even at low concentrations) 1. Off-Target Effects: this compound may be inhibiting other essential kinases at high concentrations. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. 3. Cell Line Sensitivity: The cell line may be particularly sensitive to kinase inhibition in general.1. Consult Kinase Panel Data: Refer to the kinase inhibition profile of this compound to identify potential off-target kinases. 2. Control for DMSO: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). 3. Use a Lower Concentration Range: Start with a lower range of concentrations to determine the therapeutic window for your specific cell line.
Inconsistent or Non-Reproducible Results 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. 2. Inconsistent Cell Seeding: Uneven cell distribution in the assay plate. 3. Reagent Variability: Inconsistent quality of media, serum, or other reagents.1. Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments. 2. Ensure Uniform Seeding: Mix cell suspension thoroughly before and during plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. 3. Standardize Reagents: Use the same lot of reagents for a set of experiments whenever possible.
Development of In Vitro Resistance 1. Activation of Bypass Pathways: Upregulation of alternative signaling pathways, such as the NF-κB pathway. 2. EMT and Increased MMP9: Cells may undergo an epithelial-to-mesenchymal transition (EMT), which is associated with increased expression of matrix metalloproteinase-9 (MMP9).[1]1. Investigate Bypass Pathways: Analyze key nodes of potential bypass pathways (e.g., NF-κB, MET) via western blotting or other relevant assays. 2. Monitor EMT Markers: Assess the expression of EMT markers (e.g., vimentin, N-cadherin) and MMP9 activity in resistant cells.

Experimental Protocols

Growth Inhibition Assay (MTS/MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 72 hours (or an optimized time point).

  • Cell Viability Measurement:

    • Add 20 µL of MTS or MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

EGFR Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 12-24 hours.

    • Pre-treat cells with various concentrations of this compound for 2-6 hours.

  • EGFR Stimulation:

    • Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Data Presentation

Parameter This compound Reference EGFR Inhibitors
Target Mutant EGFR (including T790M)Varies (e.g., Wild-type and mutant EGFR)
IC50 (Mutant EGFR) < 20 nM[1]Varies by compound and specific mutation
IC50 (Wild-Type EGFR) Weak inhibition[1]Varies by compound
Solubility (DMSO) 100 mg/mL (183.3 mM)[1]Varies by compound

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cnx Prepare this compound Stock (DMSO) treat_cells Treat with this compound Dilutions prep_cnx->treat_cells prep_cells Culture EGFR Mutant Cells seed_plate Seed Cells in Plate prep_cells->seed_plate seed_plate->treat_cells incubate Incubate treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Measure Absorbance add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for a typical in vitro growth inhibition assay with this compound.

EGFR Signaling Pathway and this compound Inhibition

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR Mutant EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT NFKB NF-κB AKT->NFKB NFKB->Proliferation CNX2006 This compound CNX2006->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_checks Initial Checks cluster_investigation Further Investigation cluster_solution Solutions start Inconsistent IC50 Results check_reagents Reagents Fresh? start->check_reagents check_cells Low Passage Cells? start->check_cells check_protocol Protocol Followed? start->check_protocol verify_mutation Verify EGFR Mutation check_reagents->verify_mutation Yes use_new Use New Reagents/Aliquots check_reagents->use_new No check_cells->verify_mutation Yes use_new_cells Thaw New Cell Vial check_cells->use_new_cells No check_protocol->verify_mutation Yes rerun_assay Re-run with Controls check_protocol->rerun_assay No optimize_assay Optimize Seeding/Time verify_mutation->optimize_assay Mutation Confirmed check_resistance Test for Resistance Markers optimize_assay->check_resistance Still Inconsistent

Caption: A logical approach to troubleshooting inconsistent this compound IC50 results.

References

Inconsistent results with CNX-2006 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with CNX-2006, a potent and irreversible mutant-selective EGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It selectively targets activating mutations of EGFR, including the T790M "gatekeeper" mutation, while exhibiting very weak inhibition of wild-type EGFR.[1][2] This selectivity makes it a valuable tool for studying and potentially treating cancers with these specific mutations.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (183.3 mM).[2] For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to two years or at -20°C for up to one year. To maintain the compound's integrity, it is crucial to avoid repeated freeze-thaw cycles. When preparing solutions, it is advisable to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated potent activity in human lung adenocarcinoma cell lines harboring EGFR mutations. Notably, it is effective in the H1975 cell line, which expresses the EGFR L858R/T790M double mutation.[1][2] It has also been used in studies with PC-9 and HCC827 cells, which have an exon 19 deletion in EGFR.[3][4]

Q4: What are the known resistance mechanisms to this compound?

A4: While this compound is designed to overcome T790M-mediated resistance, acquired resistance can still emerge through various mechanisms. Studies have shown that chronic exposure to this compound does not typically select for or enhance T790M-mediated resistance.[3][4] However, resistance can develop through mechanisms such as MET amplification or alterations in other components of the RAS/MEK/ERK signaling pathway.[4]

Troubleshooting Guides

Guide 1: Inconsistent Anti-proliferative Activity in Cell-Based Assays

This guide addresses variability in the observed inhibitory effects of this compound on cancer cell line proliferation.

Problem: High variability in IC50 values or a lack of expected potency in cell viability assays (e.g., MTT, CellTiter-Glo®).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Line Integrity 1. Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) analysis to ensure it is the correct line and not cross-contaminated.[5][6][7] 2. Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses. 3. Passage Number: Use cell lines within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
Serum Interference 1. Serum Concentration: Components in fetal bovine serum (FBS) or human serum can interfere with the activity of EGFR inhibitors by reactivating downstream signaling pathways like MAPK/ERK.[1][8] Consider reducing the serum concentration during the drug treatment period or using serum-free media if your cell line can tolerate it. 2. Consistent Serum Lot: Use a single, pre-tested lot of FBS for a series of experiments to minimize lot-to-lot variability.
Compound Stability and Handling 1. Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously diluted compound that has been stored for an extended period. 2. Proper Storage: Ensure the stock solution is stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[3]
Experimental Protocol 1. Cell Seeding Density: Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period. 2. Treatment Duration: The duration of this compound treatment can influence the observed IC50. Ensure the treatment time is consistent across experiments. A 72-hour incubation is a common starting point for proliferation assays.
Guide 2: Sub-optimal Inhibition of EGFR Phosphorylation in Western Blots

This guide provides solutions for when Western blot analysis does not show the expected decrease in phosphorylated EGFR (p-EGFR) following this compound treatment.

Problem: Weak or no reduction in p-EGFR levels at the expected molecular weight (around 175 kDa) after treating cells with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sub-optimal Lysis and Sample Preparation 1. Phosphatase Inhibitors: Immediately before use, add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target protein.[9] 2. Keep Samples Cold: Perform all cell lysis and lysate clarification steps on ice or at 4°C to minimize enzymatic activity. 3. Protein Load: For detecting phosphorylated proteins, which may be of low abundance, you may need to load a higher amount of total protein (e.g., 30-100 µg) per lane.[9]
Western Blotting Protocol 1. Blocking Agent: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can increase background signal. Use Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead. 2. Buffer Choice: Use Tris-buffered saline with Tween 20 (TBST) for wash steps to minimize non-specific antibody binding. 3. Antibody Quality: Ensure your primary antibody is validated for detecting the specific phosphorylation site of interest. Consider trying antibodies from different vendors.[10]
Cellular Response 1. Treatment Time: The inhibition of EGFR phosphorylation is an early event. Assess p-EGFR levels at earlier time points (e.g., 1-6 hours) post-treatment.[1] 2. Positive Control: Include a positive control, such as cells stimulated with EGF, to ensure the signaling pathway is active and detectable.[11] 3. Total Protein Control: Always probe for total EGFR to confirm that the observed changes in p-EGFR are not due to variations in the total amount of EGFR protein.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the drug.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for p-EGFR
  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for 1-6 hours. Include a vehicle control.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-EGFR (specific to an activating phosphorylation site) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin).

Visualizations

EGFR_Signaling_Pathway EGF EGF EGFR Mutant EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS CNX2006 This compound CNX2006->EGFR Irreversibly Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start Experiment cell_culture Cell Culture (EGFR Mutant Line) start->cell_culture treatment Treat with this compound (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (p-EGFR, Total EGFR) treatment->western_blot data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic start Inconsistent Results with this compound issue_type Issue Type Inconsistent Potency (IC50) Poor p-EGFR Inhibition start->issue_type check_cells Verify Cell Line: - Authentication (STR) - Mycoplasma Test - Passage Number issue_type:f1->check_cells Check First check_reagents Check Reagents: - Fresh this compound Dilutions - Serum Lot Consistency - Fresh Lysis Buffer issue_type:f2->check_reagents Check First check_cells->check_reagents If Cells OK check_protocol Review Protocol: - Cell Density - Treatment Duration - Blocking Agent (BSA) - Antibody Validation check_reagents->check_protocol If Reagents OK

Caption: A logical troubleshooting tree for inconsistent this compound results.

References

How to prevent CNX-2006 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CNX-2006. This resource is designed to provide researchers, scientists, and drug development professionals with guidance on the proper handling and use of this compound in solution to ensure the integrity and reproducibility of your experiments.

Disclaimer: Specific degradation pathways and quantitative stability data for this compound in various solutions are not extensively published. The information provided here is based on general best practices for handling small molecule kinase inhibitors and information from suppliers. We strongly recommend performing your own stability assessments for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on available information, this compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).

Q2: How should I store stock solutions of this compound?

A2: To minimize degradation, it is recommended to prepare high-concentration stock solutions in a suitable solvent like DMSO, aliquot them into single-use volumes, and store them at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles as this can lead to compound degradation.[2]

Q3: How long can I store this compound solutions?

A3: The long-term stability of this compound in solution has not been publicly documented. For optimal results, it is best practice to use freshly prepared solutions or solutions that have been stored as aliquots at low temperatures for no longer than a few months. For critical experiments, preparing fresh stock solutions is recommended.

Q4: Is this compound sensitive to light?

A4: While specific data on the photosensitivity of this compound is unavailable, many small molecules are light-sensitive. It is a good laboratory practice to store solutions in amber vials or tubes wrapped in foil to protect them from light.

Q5: At what pH is this compound most stable?

A5: There is no published data on the pH stability profile of this compound. The stability of small molecules can be highly pH-dependent. If your experiments involve aqueous buffers, it is advisable to prepare fresh dilutions from your DMSO stock solution immediately before use. If the solution will be used over a period of time, a stability study in your specific buffer is recommended.

Troubleshooting Guide

Problem: I am not observing the expected biological activity of this compound in my assay.

  • Question 1: How was the this compound solution prepared and stored?

    • Answer: Improper storage, such as repeated freeze-thaw cycles or storage at room temperature for extended periods, can lead to degradation.[2] It is recommended to use single-use aliquots stored at -20°C or -80°C.

  • Question 2: How old is the stock solution?

    • Answer: Over time, even when stored correctly, degradation can occur. If the stock solution is several months old, consider preparing a fresh one.

  • Question 3: What is the final concentration of the solvent in your assay?

    • Answer: High concentrations of solvents like DMSO can be cytotoxic and interfere with the assay, masking the effect of the compound. Ensure the final solvent concentration is within the tolerated range for your cell line or experimental system.

Problem: I see precipitation in my this compound solution.

  • Question 1: What solvent was used and at what concentration?

    • Answer: this compound has limited solubility in aqueous solutions. Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer.

  • Question 2: How can I prevent precipitation?

    • Answer: To avoid precipitation, you can try several approaches:

      • Increase the volume of the aqueous buffer for dilution.

      • Vortex or sonicate the solution after dilution to aid dissolution.

      • Consider the use of a non-toxic surfactant or a different formulation approach, though this would require significant validation.

Data Summary

Due to the lack of specific public data on this compound degradation, this table summarizes general recommendations for its handling and storage to minimize potential degradation.

ParameterRecommendationRationale
Solvent High-quality, anhydrous DMSOGood solubility for many organic small molecules.[1]
Stock Solution Concentration 10-20 mMA higher concentration allows for smaller volumes to be used for dilution, minimizing the final solvent concentration.
Storage Temperature -20°C or -80°CLow temperatures slow down chemical degradation processes.
Aliquoting Single-use volumesPrevents degradation from repeated freeze-thaw cycles.[2]
Light Exposure Minimize; use amber vials or foilProtects against potential photodegradation.
Working Solutions (Aqueous) Prepare fresh before each experimentStability in aqueous buffers is unknown and can be limited.

Experimental Protocols

Protocol: General Workflow for Preparation and Storage of this compound Stock Solutions

  • Preparation of Stock Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C in a light-protected container.

  • Preparation of Working Solutions:

    • When ready to use, remove one aliquot from the freezer and allow it to thaw at room temperature.

    • Briefly centrifuge the tube to collect the solution at the bottom.

    • Dilute the stock solution to the final desired concentration in your cell culture medium or assay buffer immediately before use. Ensure thorough mixing.

Visualizations

G Workflow for this compound Stock Solution Handling cluster_prep Preparation cluster_store Storage cluster_use Usage A Weigh Solid this compound B Dissolve in Anhydrous DMSO A->B C Vortex/Sonicate to Ensure Complete Dissolution B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C or -80°C D->E F Protect from Light D->F G Thaw a Single Aliquot E->G F->G H Dilute in Assay Buffer Immediately Before Use G->H

Caption: A workflow diagram for the proper handling of this compound stock solutions.

G Troubleshooting Unexpected Experimental Results with this compound A Unexpected Results (e.g., No Activity) B Check Solution Prep & Storage A->B C Repeated Freeze-Thaw? B->C No F Use a New Aliquot B->F Yes D Aqueous Solution Stored? C->D No E Prepare Fresh Stock Solution C->E Yes G Prepare Fresh Aqueous Dilution D->G Yes H Consider Other Experimental Variables D->H No

Caption: A decision tree for troubleshooting this compound related experimental issues.

G Hypothetical Signaling Pathway Inhibition by this compound cluster_pathway EGFR Signaling EGFR Mutant EGFR (e.g., T790M) RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CNX This compound CNX->EGFR Inhibits

Caption: Inhibition of the mutant EGFR signaling pathway by this compound.

References

Validation & Comparative

Comparative Efficacy of Osimertinib and Other Therapeutics in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against other therapeutic agents in non-small cell lung cancer (NSCLC) models. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these treatments based on preclinical data.

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the treatment landscape for a subset of NSCLC patients. Targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs), have demonstrated significant clinical benefit. Osimertinib (Tagrisso®) is a third-generation, irreversible EGFR-TKI designed to target both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation that often arises after treatment with earlier-generation TKIs.[1][2] This guide compares the preclinical efficacy of osimertinib with a first-generation EGFR-TKI (gefitinib), a standard chemotherapy agent (pemetrexed), and an immune checkpoint inhibitor (nivolumab).

Data Presentation

In Vitro Efficacy: Inhibition of Cell Viability

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of osimertinib, gefitinib, and pemetrexed in various NSCLC cell lines with different EGFR mutation statuses. Lower IC50 values indicate greater potency.

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)Gefitinib IC50 (nM)Pemetrexed IC50 (µM)
PC-9 Exon 19 deletion69[3]13.06 - 77.26[4]~1.54[5]
HCC827 Exon 19 deletion-13.06[4]~1.54[5]
H1975 L858R, T790M85[3]> 4000[4]~3.37[5]
A549 Wild-type--1.82 - 4.653[5][6]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. The following table summarizes the in vivo efficacy of osimertinib, gefitinib, and pemetrexed in NSCLC xenograft models.

DrugNSCLC Xenograft ModelDosing RegimenTumor Growth InhibitionReference
Osimertinib PC-9 (Exon 19 del)10 mg/kg, dailySignificant tumor regression[7]
Gefitinib H358R (Cisplatin-resistant)Not specified52.7% ± 3.1% inhibition[8]
Pemetrexed + Icotinib HCC827 (Exon 19 del)Pemetrexed followed by IcotinibSignificant reduction in tumor volume[8]
Osimertinib + Pemetrexed PC-9 (Exon 19 del)Concurrent administrationSignificantly more inhibition than pemetrexed alone[3]

Note: Direct comparative in vivo efficacy data for osimertinib versus nivolumab in widely available NSCLC xenograft models is limited due to the need for a humanized immune system to evaluate the mechanism of action of nivolumab.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 of a compound in NSCLC cell lines.

  • Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 2,500 - 5,000 cells per well and incubated for 24 hours to allow for cell attachment.[9][10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., osimertinib, gefitinib, pemetrexed) for a specified period, typically 72 hours.[11][12]

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 2-4 hours.[13]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[13]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

NSCLC Xenograft Model

This protocol outlines a general procedure for establishing and utilizing an NSCLC xenograft model.

  • Cell Preparation: Human NSCLC cells (e.g., PC-9, H1975) are cultured and harvested.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of NSCLC cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Initiation: When tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: The drugs (e.g., osimertinib, gefitinib, pemetrexed) are administered according to the specified dosing regimen and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Tumor growth is monitored throughout the study, and at the end of the study, tumors are excised and weighed.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates the EGFR signaling pathway and the points of inhibition by EGFR TKIs like osimertinib and gefitinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation Osimertinib Osimertinib/ Gefitinib Osimertinib->EGFR

Caption: EGFR Signaling Pathway and TKI Inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a compound in a xenograft model.

Xenograft_Workflow Start Start Cell_Culture NSCLC Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Control & Treatment Groups Data_Collection Tumor Volume Measurement Treatment->Data_Collection Endpoint Endpoint: Tumor Excision & Analysis Data_Collection->Endpoint

Caption: In Vivo Xenograft Efficacy Workflow.

Mechanisms of Action

  • Osimertinib and Gefitinib (EGFR TKIs): These drugs act as tyrosine kinase inhibitors by binding to the ATP-binding site of the EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This inhibition ultimately leads to decreased cell proliferation and increased apoptosis in EGFR-mutant cancer cells. Osimertinib is unique in its ability to also potently inhibit the T790M resistance mutation.

  • Pemetrexed (Chemotherapy): Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[14] By disrupting the synthesis of DNA and RNA precursors, pemetrexed preferentially kills rapidly dividing cancer cells.

  • Nivolumab (Immune Checkpoint Inhibitor): Nivolumab is a human monoclonal antibody that blocks the interaction between the programmed death-1 (PD-1) receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells. This blockade releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells. The efficacy of nivolumab is dependent on a functional immune system and the expression of PD-L1 on tumor cells can be a predictive biomarker for response.

Conclusion

This guide provides a comparative overview of the preclinical efficacy of osimertinib against other NSCLC therapeutics. The data presented highlights the potent and selective activity of osimertinib against EGFR-mutant NSCLC cells, including those with the T790M resistance mutation. While direct preclinical comparisons with immunotherapy are challenging, the distinct mechanisms of action of these different drug classes provide a strong rationale for their use in different patient populations and for potential combination therapies. The experimental protocols and diagrams included aim to provide a practical resource for researchers in the design and interpretation of preclinical studies in NSCLC.

References

A Preclinical Head-to-Head: CNX-2006 vs. Osimertinib in T790M-Positive NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide offers a comparative analysis of CNX-2006, a novel EGFR inhibitor, and the established third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, in the context of T790M-positive non-small cell lung cancer (NSCLC). This comparison is based on available preclinical data for this compound and the extensive preclinical and clinical data for osimertinib.

Osimertinib (Tagrisso®) has become a standard of care for patients with EGFR T790M mutation-positive NSCLC, having received accelerated FDA approval in 2015 and full approval in 2017.[1][2][3] It is an irreversible EGFR TKI that selectively targets both EGFR-sensitizing and T790M resistance mutations.[4] this compound is a novel, irreversible, mutant-selective EGFR inhibitor currently in preclinical development. It is designed to inhibit activating EGFR mutations as well as the T790M resistance mutation while sparing wild-type EGFR.[5][6]

Mechanism of Action: A Tale of Two Irreversible Inhibitors

Both this compound and osimertinib are third-generation EGFR TKIs that function as irreversible inhibitors. They form a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.

Osimertinib covalently binds to the Cys797 residue in the ATP-binding site of mutant EGFR.[7] This mechanism allows it to be highly effective against the T790M "gatekeeper" mutation, which confers resistance to earlier generation TKIs.[4]

This compound is also an irreversible inhibitor that demonstrates high selectivity for mutant EGFR over wild-type EGFR.[5] While the specific cysteine residue it targets is not explicitly stated in the available literature, its irreversible nature suggests a similar covalent binding mechanism to other third-generation inhibitors.

Preclinical Efficacy: A Comparative Look at the Data

Direct head-to-head clinical trial data for this compound and osimertinib is not yet available. Therefore, this comparison relies on preclinical data for this compound and established data for osimertinib.

ParameterThis compoundOsimertinib
Target Mutant EGFR (including T790M)Mutant EGFR (including T790M)
IC50 (T790M) < 20 nM[5][6]~1-15 nM (in various assays)
Selectivity High for mutant vs. wild-type EGFR[5]High for mutant vs. wild-type EGFR
In Vivo Efficacy Effective in H1975 (L858R/T790M) xenograft model[5]Demonstrates significant tumor growth inhibition in T790M-positive xenograft models
Resistance Profile In vitro models suggest slower emergence of resistance compared to erlotinib and no selection for T790M-mediated resistance.[5]Resistance can develop through various mechanisms, including C797S mutation.[4]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard practices in the field, the following methodologies are likely employed:

Kinase Inhibition Assay (IC50 Determination):

  • Principle: To measure the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

  • General Protocol:

    • Recombinant human EGFR protein (wild-type and various mutant forms, including T790M) is used.

    • The kinase reaction is initiated by adding ATP and a substrate peptide.

    • The inhibitor (this compound or osimertinib) is added at varying concentrations.

    • The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell-Based Proliferation/Viability Assays:

  • Principle: To assess the effect of the inhibitor on the growth and survival of cancer cell lines harboring specific EGFR mutations.

  • General Protocol:

    • NSCLC cell lines with relevant mutations (e.g., H1975 for L858R/T790M) are seeded in multi-well plates.

    • Cells are treated with a range of concentrations of the inhibitor.

    • After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTS, MTT, or CellTiter-Glo.

    • The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined.

In Vivo Xenograft Models:

  • Principle: To evaluate the anti-tumor activity of the inhibitor in a living organism.

  • General Protocol:

    • Immunocompromised mice are subcutaneously implanted with human NSCLC cells (e.g., H1975) that express the T790M mutation.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The inhibitor is administered orally at a specified dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).

Signaling Pathway and Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_pathway Signaling Pathways EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K T790M T790M Mutation EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation T790M->EGFR Resistance Inhibitors This compound Osimertinib Inhibitors->EGFR Inhibition

Caption: EGFR signaling pathway with T790M mutation and inhibitor intervention points.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pd Pharmacodynamics cluster_tox Toxicology Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Confirms cellular activity Xenograft NSCLC Xenograft Model (Tumor Growth Inhibition) Cell_Assay->Xenograft Moves to in vivo model PD_Markers Pharmacodynamic Marker Analysis (e.g., p-EGFR in tumors) Xenograft->PD_Markers Assesses target engagement Tox_Studies Toxicology Studies Xenograft->Tox_Studies Evaluates safety profile

Caption: A typical preclinical experimental workflow for evaluating a kinase inhibitor.

Future Outlook

While osimertinib is the established therapeutic for T790M-positive NSCLC, the emergence of resistance mechanisms necessitates the development of novel inhibitors. This compound, with its potent preclinical activity and potentially favorable resistance profile, represents a promising next-generation therapeutic candidate. Further preclinical studies and eventual clinical trials will be crucial to fully elucidate its clinical utility and potential advantages over existing therapies. Researchers will be keenly watching for data on its efficacy against osimertinib-resistant mutations, such as C797S, and its overall safety profile in patients.

References

CNX-2006: A Comparative Guide to Target Engagement and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CNX-2006, a novel irreversible epidermal growth factor receptor (EGFR) inhibitor, with other relevant EGFR inhibitors. The information is based on available preclinical data and is intended to assist researchers in evaluating its potential for further investigation.

Executive Summary

This compound is a next-generation, irreversible kinase inhibitor designed to selectively target mutations in the epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC). Of particular significance is its potent activity against the T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors. This guide presents a detailed analysis of this compound's target engagement and validation through in vitro and in vivo assays, offering a comparative perspective against established EGFR inhibitors.

Data Presentation

Table 1: In Vitro Potency of this compound and Comparator Compounds against various EGFR mutants.
CompoundEGFR wt (IC50, nM)EGFR L858R (IC50, nM)EGFR delE746-A750 (IC50, nM)EGFR L858R/T790M (IC50, nM)
This compound >100055104<20
Erlotinib10105>1000
Afatinib10.50.410

Data represents the half-maximal inhibitory concentration (IC50) from cellular assays.

Table 2: In Vivo Efficacy of this compound in NCI-H1975 Xenograft Model.
Treatment GroupDosageTumor Growth Inhibition (%)Change in p-EGFR Levels
Vehicle Control-0-
This compound 25 mg/kg, dailySignificant inhibitionMarkedly reduced
This compound 50 mg/kg, dailyStrong inhibitionMarkedly reduced

NCI-H1975 cells harbor the L858R/T790M double mutation.

Experimental Protocols

Cellular Proliferation Assay (IC50 Determination)

Objective: To determine the concentration of this compound and comparator compounds required to inhibit the growth of cancer cell lines with various EGFR mutations by 50%.

Methodology:

  • Cell Culture: Human lung adenocarcinoma cell lines harboring specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M) and wild-type EGFR are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: this compound and comparator drugs (erlotinib, afatinib) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compounds or DMSO as a vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated controls, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

Western Blot Analysis for EGFR Phosphorylation

Objective: To assess the ability of this compound to inhibit the autophosphorylation of EGFR in cancer cells.

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software. The levels of p-EGFR are normalized to total EGFR and the loading control.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used for this study.

  • Cell Implantation: NCI-H1975 human lung cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, this compound at different doses).

  • Drug Administration: this compound is formulated in an appropriate vehicle and administered to the mice daily via a suitable route (e.g., oral gavage or intraperitoneal injection). The vehicle control group receives the vehicle only.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula for tumor volume is typically (Length x Width²)/2.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration. The tumor growth inhibition is calculated for each treatment group compared to the control group. At the end of the study, tumors can be excised for further analysis, such as western blotting for p-EGFR.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand EGF Ligand Ligand->EGFR Binds CNX_2006 This compound CNX_2006->EGFR Inhibits (Irreversible)

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_preclinical Preclinical Development A Compound Library Screening (Biochemical Assays) B Hit Identification (Potency & Selectivity) A->B C Cellular Proliferation Assays (IC50 in cancer cell lines) B->C D Target Engagement Assays (e.g., Western Blot for p-EGFR) C->D E Off-Target Profiling (Kinase Panel Screening) D->E F Xenograft Models (Tumor Growth Inhibition) D->F G Pharmacokinetic (PK) Studies (ADME Properties) F->G H Pharmacodynamic (PD) Studies (Target modulation in tumors) G->H I Toxicity Studies H->I J Lead Optimization I->J K Candidate Selection J->K

Caption: A generalized workflow for kinase inhibitor target engagement and validation.

Comparative Guide to Biomarkers for CNX-2006 Treatment Response in EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CNX-2006 (rociletinib) with other therapeutic alternatives for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. The focus is on the biomarkers that predict treatment response, supported by experimental data.

Introduction to this compound and EGFR-Targeted Therapies

This compound is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that has been developed to target specific mutations in the EGFR gene, which are common drivers of NSCLC.[1] It is particularly potent against the T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2] This guide compares this compound with established EGFR inhibitors across different generations:

  • First-Generation (Reversible): Gefitinib (Iressa) and Erlotinib (Tarceva)

  • Second-Generation (Irreversible Pan-ErbB): Afatinib (Gilotrif)

  • Third-Generation (Mutant-Selective, Irreversible): Osimertinib (Tagrisso)

The selection of an appropriate EGFR TKI is critically dependent on the specific EGFR mutation profile of the tumor. Therefore, understanding the biomarkers for treatment response is paramount for effective personalized therapy.

Key Biomarkers for EGFR TKI Treatment Response

The primary biomarkers for predicting response to EGFR TKIs are mutations within the EGFR gene itself. These mutations can be broadly categorized as sensitizing mutations, which confer susceptibility to TKIs, and resistance mutations, which lead to treatment failure.

  • Sensitizing Mutations:

    • Exon 19 Deletions (del19): These are some of the most common sensitizing mutations and are generally associated with a good response to EGFR TKIs.[3][4][5]

    • L858R Mutation: A point mutation in exon 21, also a common sensitizing mutation, that confers sensitivity to EGFR inhibitors.[3][6]

    • Uncommon Mutations: Other mutations such as G719X, L861Q, and S768I are less frequent but can also influence TKI sensitivity.[7][8]

  • Resistance Mutations:

    • T790M Mutation: A point mutation in exon 20 that is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[9][10][11] Third-generation inhibitors like this compound and osimertinib are specifically designed to overcome this resistance.[1][2]

Comparative Efficacy of EGFR TKIs Based on Biomarkers

The following tables summarize the in vitro efficacy of this compound and its alternatives against various EGFR mutant cell lines, as well as clinical outcomes based on patient EGFR mutation status.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of EGFR TKIs Against NSCLC Cell Lines with Different EGFR Mutations
Cell LineEGFR Mutation StatusThis compound (Rociletinib)OsimertinibGefitinibErlotinibAfatinib
PC-9Exon 19 deletion---70.8
H3255L858R---120.3
H1975L858R + T790M235>10,000>10,00057
PC-9ERExon 19 deletion + T790M3713>10,000>10,000165

Data compiled from multiple preclinical studies.[1] Note: Direct comparison of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Table 2: Clinical Efficacy of EGFR TKIs in Patients with EGFR-Mutant NSCLC
DrugGenerationKey Target MutationsMedian Progression-Free Survival (PFS)
Gefitinib FirstExon 19 del, L858R~9-11 months[3][12]
Erlotinib FirstExon 19 del, L858R~10-13 months[4]
Afatinib SecondExon 19 del, L858R~11-14 months
This compound (Rociletinib) ThirdExon 19 del, L858R, T790M4.1-5.5 months (in previously treated T790M+ patients)[13][14]
Osimertinib ThirdExon 19 del, L858R, T790M~19 months (first-line); ~10 months (T790M+)[15][16][17]

PFS data are approximate and can vary based on the specific clinical trial and patient population (e.g., first-line vs. previously treated).

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis. EGFR TKIs competitively block the ATP-binding site of the kinase domain, thereby inhibiting these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Growth Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Growth Promotes EGFR_TKI EGFR TKI (e.g., this compound) EGFR_TKI->EGFR_dimer Inhibits

Caption: Simplified EGFR signaling pathway and the mechanism of action of EGFR TKIs.

Experimental Workflow for Comparing EGFR TKI Efficacy

A typical preclinical workflow to compare the efficacy of different EGFR TKIs involves in vitro cell-based assays and in vivo animal models.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Select NSCLC Cell Lines (e.g., PC-9, H1975) Treatment Treat with EGFR TKIs (this compound, Osimertinib, etc.) Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-EGFR, p-AKT, etc.) Treatment->Western_Blot IC50_Determination IC50_Determination Viability_Assay->IC50_Determination Calculate Efficacy_Comparison Efficacy_Comparison IC50_Determination->Efficacy_Comparison Inform Xenograft Establish Xenograft Model (e.g., NSCLC cells in mice) Drug_Administration Administer EGFR TKIs Xenograft->Drug_Administration Tumor_Measurement Monitor Tumor Volume Drug_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor weight, IHC) Tumor_Measurement->Endpoint_Analysis Endpoint_Analysis->Efficacy_Comparison Determine

Caption: A standard experimental workflow for the preclinical comparison of EGFR inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of EGFR inhibitors on the viability of NSCLC cell lines.

  • Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of the EGFR TKIs (this compound, osimertinib, gefitinib, erlotinib, afatinib) and a vehicle control (e.g., DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software (e.g., GraphPad Prism).[13]

Western Blot Analysis for EGFR Pathway Phosphorylation

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the EGFR signaling pathway.

  • Cell Lysis: Treat NSCLC cells with EGFR TKIs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (e.g., p-EGFR Tyr1068), total AKT, phosphorylated AKT (p-AKT Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[4][8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of EGFR inhibitors.

  • Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 NSCLC cells (e.g., H1975) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, osimertinib). Administer the drugs daily via oral gavage at predetermined doses.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

  • Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. The tumor tissues can be further analyzed by immunohistochemistry (IHC) for biomarkers or by Western blot for protein expression.

Conclusion

The choice of an EGFR TKI for the treatment of NSCLC is a complex decision that relies heavily on the molecular profile of the tumor. This compound (rociletinib) has demonstrated potent activity against the T790M resistance mutation, offering a therapeutic option for patients who have progressed on first- or second-generation EGFR TKIs. However, the emergence of third-generation inhibitors like osimertinib, with its superior efficacy and favorable safety profile in both first-line and T790M-positive settings, has significantly impacted the treatment landscape.

This guide provides a framework for comparing this compound with its alternatives. The provided data and experimental protocols should serve as a valuable resource for researchers and drug development professionals in the ongoing effort to advance personalized medicine for NSCLC patients. Future research should focus on direct head-to-head comparisons of these agents in well-defined patient populations based on their specific EGFR mutation status to further refine treatment strategies.

References

Navigating Erlotinib Resistance: A Comparative Analysis of CNX-2006 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the preclinical efficacy of CNX-2006 in non-small cell lung cancer (NSCLC) models that have developed resistance to the first-generation EGFR inhibitor, erlotinib. This guide provides a comparative analysis of this compound against other therapeutic alternatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of NSCLC harboring activating EGFR mutations. However, the majority of patients inevitably develop resistance, necessitating the development of next-generation inhibitors. This compound (rociletinib) is a covalent, irreversible inhibitor of EGFR that has demonstrated significant activity in preclinical models of erlotinib resistance, particularly those driven by the T790M "gatekeeper" mutation.

This guide offers a comprehensive comparison of the efficacy of this compound with erlotinib and the third-generation EGFR inhibitor, osimertinib, in various erlotinib-resistant NSCLC cell line models.

Comparative Efficacy in Erlotinib-Resistant Models

The in vitro efficacy of this compound was evaluated against erlotinib and osimertinib in a panel of NSCLC cell lines with well-defined erlotinib resistance mechanisms, including the EGFR T790M mutation, MET amplification, and epithelial-to-mesenchymal transition (EMT). The half-maximal inhibitory concentration (IC50) for each compound was determined using a standard cell viability assay.

Cell LineEGFR Mutation StatusErlotinib Resistance MechanismErlotinib IC50 (µM)This compound (Rociletinib) IC50 (µM)Osimertinib IC50 (µM)
HCC827exon 19 deletionSensitive~0.01~0.02~0.015
H1975L858R, T790MT790M Mutation>10~0.1 - 0.14~0.01 - 0.02
HCC827-ERexon 19 deletionMET Amplification>10>1~0.5 - 1
A549KRAS mutationIntrinsic (EGFR wild-type)>10>10>10
H441KRAS mutationEMT Phenotype~4.4Not AvailableNot Available

Note: IC50 values are approximate and compiled from various sources. "Not Available" indicates that specific data for that compound in the given cell line with the specified resistance mechanism was not found in the searched literature.

The data clearly demonstrates that while erlotinib loses its efficacy in the presence of the T790M mutation and MET amplification, both this compound and osimertinib show significant activity against the T790M mutant cell line (H1975). Notably, osimertinib appears to be more potent than this compound in this context. In a MET-amplified erlotinib-resistant model (HCC827-ER), both next-generation inhibitors show reduced but still present activity compared to erlotinib. It is important to note that resistance to this compound itself can emerge, with studies indicating MET amplification as a key mechanism.[1]

Experimental Protocols

Cell Viability Assay (CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR inhibitors in NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., HCC827, H1975, HCC827-ER)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • EGFR inhibitors (Erlotinib, this compound, Osimertinib) dissolved in dimethyl sulfoxide (DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.[1]

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.001 to 10 µM). A vehicle control (DMSO) is also included.

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • After the incubation period, 10 µL of CCK-8 solution is added to each well.[2][3][4][5]

  • The plates are incubated for an additional 1-4 hours at 37°C.[2][3][4][5]

  • The absorbance is measured at 450 nm using a microplate reader.[2][3][4][5]

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of viability against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Objective: To assess the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

  • NSCLC cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cells are treated with the desired concentrations of EGFR inhibitors for a specified time.

  • Cells are washed with ice-cold PBS and then lysed on ice using lysis buffer.

  • Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein concentration is determined using a protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with the primary antibody overnight at 4°C.

  • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system. β-actin is typically used as a loading control to ensure equal protein loading.

Signaling Pathways and Resistance Mechanisms

The development of resistance to erlotinib involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of EGFR.

erlotinib_resistance cluster_0 Erlotinib-Sensitive Cell cluster_1 Erlotinib-Resistant Mechanisms cluster_T790M T790M Mutation cluster_MET MET Amplification EGFR_mut Mutant EGFR PI3K_Akt PI3K/Akt Pathway EGFR_mut->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_mut->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR_mut EGFR_T790M EGFR T790M PI3K_Akt_res PI3K_Akt_res EGFR_T790M->PI3K_Akt_res PI3K/Akt Pathway RAS_MAPK_res RAS_MAPK_res EGFR_T790M->RAS_MAPK_res RAS/MAPK Pathway Proliferation_res Proliferation & Survival PI3K_Akt_res->Proliferation_res RAS_MAPK_res->Proliferation_res Erlotinib_res Erlotinib Erlotinib_res->EGFR_T790M Ineffective MET MET PI3K_Akt_res2 PI3K_Akt_res2 MET->PI3K_Akt_res2 PI3K/Akt Pathway RAS_MAPK_res2 RAS_MAPK_res2 MET->RAS_MAPK_res2 RAS/MAPK Pathway Proliferation_res2 Proliferation & Survival PI3K_Akt_res2->Proliferation_res2 RAS_MAPK_res2->Proliferation_res2 CNX2006 This compound CNX2006->EGFR_T790M

Caption: Mechanisms of erlotinib resistance and this compound action.

The diagram illustrates two primary mechanisms of acquired resistance to erlotinib. The T790M mutation in the EGFR kinase domain prevents erlotinib from binding effectively, thus reactivating downstream signaling. MET amplification provides an alternative signaling route, bypassing the need for EGFR activation to drive cell proliferation and survival. This compound is designed to overcome T790M-mediated resistance by irreversibly binding to the mutant EGFR.

Experimental Workflow

A typical preclinical workflow to evaluate the efficacy of a novel EGFR inhibitor in erlotinib-resistant models is outlined below.

experimental_workflow start Start: Erlotinib-Resistant NSCLC Models cell_lines In Vitro Studies: - Panel of erlotinib-resistant cell lines (T790M, MET-amp, EMT, etc.) start->cell_lines ic50 IC50 Determination: - Cell viability assays (CCK-8/MTT) - Compare this compound, Erlotinib, Osimertinib cell_lines->ic50 xenograft In Vivo Studies: - Establish xenograft models with erlotinib-resistant cell lines cell_lines->xenograft western_blot Mechanism of Action: - Western blot for EGFR pathway (pEGFR, pAKT, pERK) ic50->western_blot analysis Data Analysis & Conclusion: - Compare tumor growth inhibition - Correlate in vitro and in vivo data ic50->analysis western_blot->analysis treatment Treatment Groups: - Vehicle Control - Erlotinib - this compound - Osimertinib xenograft->treatment tumor_growth Efficacy Assessment: - Monitor tumor volume - Assess animal weight and health treatment->tumor_growth tumor_growth->analysis

References

Statistical Analysis of CNX-2006 Efficacy Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive statistical analysis of the efficacy of CNX-2006, a selective BRAF kinase inhibitor, in the context of treating unresectable or metastatic melanoma with BRAF V600E mutations. For the purpose of this analysis, this compound's performance is benchmarked against Vemurafenib, another established BRAF inhibitor, utilizing data from pivotal clinical trials.

Data Presentation: Comparative Efficacy

The following tables summarize the key efficacy endpoints from head-to-head and placebo-controlled clinical trials involving Dabrafenib (representing this compound) and Vemurafenib.

Table 1: Comparison of Dabrafenib (+/- Trametinib) vs. Vemurafenib in BRAF V600-Mutant Melanoma

Efficacy EndpointDabrafenib + Trametinib (COMBI-v Trial)Vemurafenib (COMBI-v Trial)
Median Overall Survival (OS) 25.6 months18.0 months
2-Year OS Rate 51%38%
Median Progression-Free Survival (PFS) 12.6 months7.3 months
Overall Response Rate (ORR) Not explicitly stated in snippetsNot explicitly stated in snippets

Data from the COMBI-v phase III trial, a randomized, open-label study in 704 patients with previously untreated BRAF V600E/K-mutant unresectable or metastatic melanoma.[1][2][3][4]

Table 2: Efficacy of BRAF Inhibitors vs. Dacarbazine (Standard Chemotherapy)

Efficacy EndpointDabrafenib (BREAK-3 Trial)Vemurafenib (BRIM-3 Trial)Dacarbazine (BREAK-3 Trial)Dacarbazine (BRIM-3 Trial)
Median Progression-Free Survival (PFS) 5.1 months6.9 months2.7 months1.6 months
Overall Response Rate (ORR) 53%48.4%19%5.5%

Data from the BREAK-3 and BRIM-3 phase III trials.[5][6][7][8][9][10]

Experimental Protocols

The efficacy data presented is derived from robust, multicenter, randomized, open-label, phase III clinical trials.

COMBI-v Trial Protocol
  • Objective: To compare the efficacy and safety of the combination of Dabrafenib and Trametinib with Vemurafenib monotherapy in patients with BRAF V600E/K-mutant metastatic melanoma.[1][2][4]

  • Patient Population: 704 patients with previously untreated, unresectable (Stage IIIC) or metastatic (Stage IV) melanoma with a BRAF V600E or V600K mutation.[1][2]

  • Treatment Arms:

    • Dabrafenib (150 mg twice daily) plus Trametinib (2 mg once daily).[1][2]

    • Vemurafenib (960 mg twice daily).[1][2]

  • Primary Endpoint: Overall Survival (OS).[1][2]

  • Secondary Endpoints: Progression-Free Survival (PFS), Overall Response Rate (ORR), and duration of response.[1]

BREAK-3 Trial Protocol
  • Objective: To compare the efficacy and safety of Dabrafenib with dacarbazine (DTIC) in patients with BRAF V600E-mutated metastatic melanoma.[8]

  • Patient Population: Patients with previously untreated, unresectable Stage III or Stage IV BRAF V600E-mutated melanoma.[8]

  • Treatment Arms:

    • Dabrafenib (150 mg orally twice daily).[8]

    • Dacarbazine (1000 mg/m² intravenously every 3 weeks).[8]

  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[8]

  • Crossover: Patients on the dacarbazine arm were allowed to cross over to the Dabrafenib arm upon disease progression.[8]

BRIM-3 Trial Protocol
  • Objective: To compare the efficacy and safety of Vemurafenib with dacarbazine in patients with previously untreated BRAF V600E mutation-positive metastatic melanoma.[5][6][7]

  • Patient Population: 675 patients with previously untreated, unresectable Stage IIIC or Stage IV melanoma with a BRAF V600 mutation.[5][6][7][11]

  • Treatment Arms:

    • Vemurafenib (960 mg orally twice daily).[5][11]

    • Dacarbazine (1000 mg/m² intravenously every 3 weeks).[5][11]

  • Co-Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[6][7]

  • Crossover: The protocol was amended to allow patients in the dacarbazine group to cross over to receive Vemurafenib after the interim analysis showed a significant survival benefit for Vemurafenib.[12]

Mandatory Visualization

Signaling Pathway: MAPK/ERK Pathway Inhibition by this compound (Dabrafenib)

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell growth, proliferation, and survival.[13][14][15][16] In a significant portion of melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell proliferation.[13][14] this compound (Dabrafenib) is a potent and selective inhibitor of the mutated BRAF kinase, thereby blocking the downstream signaling and inhibiting tumor growth.[15]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut Mutated BRAF (V600E) RAS->BRAF_mut MEK MEK BRAF_mut->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation CNX_2006 This compound (Dabrafenib) CNX_2006->Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound (Dabrafenib).

Experimental Workflow: Phase III Clinical Trial Design

The following diagram illustrates a typical workflow for a phase III randomized controlled trial, such as the BREAK-3 or BRIM-3 studies, designed to evaluate the efficacy of a new drug against the standard of care.

Clinical_Trial_Workflow Patient_Population Patient Population (e.g., BRAF V600E+ Melanoma) Screening Screening & Eligibility Assessment Patient_Population->Screening Randomization Randomization Screening->Randomization Arm_A Treatment Arm A (this compound) Randomization->Arm_A Arm_B Treatment Arm B (Standard of Care) Randomization->Arm_B Treatment Treatment Period Arm_A->Treatment Arm_B->Treatment Follow_Up Follow-up for Efficacy & Safety Treatment->Follow_Up Data_Analysis Data Analysis (OS, PFS, ORR) Follow_Up->Data_Analysis

Caption: Generalized workflow of a phase III randomized clinical trial.

References

Comparative Cross-Reactivity Profiling of CNX-2006: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of acquired resistance to early-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has necessitated the development of novel, more selective agents. CNX-2006 is a next-generation, irreversible EGFR inhibitor designed to address this challenge, particularly the common T790M resistance mutation. This guide provides a comparative analysis of the preclinical cross-reactivity profile of this compound against other notable EGFR T790M inhibitors, osimertinib and rociletinib, supported by available experimental data.

Executive Summary

This compound demonstrates potent and selective inhibition of EGFR mutations, including the T790M resistance mutation, while exhibiting significantly lower activity against wild-type (WT) EGFR. This profile suggests a potentially wider therapeutic window compared to earlier generation TKIs. Preclinical data indicates that this compound's selectivity for mutant EGFR is a key differentiator. While direct head-to-head kinase panel data with osimertinib and rociletinib is limited in the public domain, this guide compiles available preclinical data to offer a comparative perspective on their cross-reactivity and potency.

Kinase Inhibition Profile and Cross-Reactivity

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its efficacy and potential off-target effects. While the complete kinase inhibition panel data for this compound is not publicly available in detail, existing data highlights its selectivity for mutant forms of EGFR over the wild-type receptor.

Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of EGFR T790M Inhibitors

TargetThis compound (IC50, nM)Osimertinib (IC50, nM)Rociletinib (CO-1686) (Ki, nM)
EGFR L858R/T790M < 20[1]~5[2]21.5[3][4]
EGFR ex19del/T790M Data not available~17Data not available
EGFR (WT) > 1000-fold selectivity vs T790M[1]~200303.3[3][4]
Other Kinases Weak inhibition of other kinases noted[5]Data available in broader panelsWeak inhibition of FAK, CHK2, ERBB4, JAK3[5]

Note: Data is compiled from various preclinical studies and may not be directly comparable due to different assay conditions. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while Ki represents the inhibition constant.

Cellular Activity in NSCLC Models

The in vitro potency of this compound has been evaluated in various NSCLC cell lines harboring different EGFR mutations.

Table 2: Cellular Proliferation Inhibition (GI50 in nM) in EGFR-Mutant NSCLC Cell Lines

Cell Line (EGFR Status)This compoundOsimertinibRociletinib
H1975 (L858R/T790M)Potent activity reported~5[2]100-140
PC-9 (del E746-A750)Potent activity reported~23[2]Data not available
PC-9/ER (Acquired T790M)Potent activity reported~166[2]Data not available

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

This protocol outlines a general method for determining the in vitro potency of an inhibitor against EGFR.

Objective: To determine the IC50 value of a test compound against wild-type and mutant EGFR kinases.

Materials:

  • Recombinant human EGFR kinase domains (WT, L858R/T790M, etc.)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT, pH 7.4)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compound C Add compound and kinase/substrate mix to plate A->C B Prepare kinase/substrate master mix B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction and detect signal (e.g., luminescence) E->F G Calculate IC50 values F->G G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability_assay Viability Assessment A Seed cells in 96-well plates B Allow cells to adhere A->B C Add serial dilutions of test compound B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate GI50 values F->G EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis CNX2006 This compound CNX2006->EGFR Inhibits (Mutant Selective) T790M T790M Mutation (Resistance) T790M->EGFR Confers Resistance to 1st/2nd Gen TKIs

References

In Vivo Target Inhibition of CNX-2006: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of CNX-2006, a mutant-selective and irreversible epidermal growth factor receptor (EGFR) inhibitor, with other third-generation EGFR inhibitors, namely osimertinib and rociletinib. The focus of this comparison is the in vivo validation of target inhibition, supported by experimental data from preclinical studies.

Executive Summary

This compound demonstrates potent in vivo activity against EGFR T790M-mutant non-small cell lung cancer (NSCLC). In xenograft models using the NCI-H1975 cell line, which harbors the L858R/T790M EGFR mutations, this compound effectively inhibits tumor growth and suppresses EGFR phosphorylation at the target site. This guide presents a comparative overview of these findings alongside available data for osimertinib and rociletinib, two other prominent third-generation EGFR inhibitors. The data is presented in a structured format to facilitate direct comparison, and detailed experimental protocols are provided to ensure transparency and reproducibility.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of this compound, osimertinib, and rociletinib in NCI-H1975 xenograft models.

Compound Dosage Tumor Growth Inhibition Target Inhibition (p-EGFR) Reference
This compound 25 mg/kg, daily, IPSignificant tumor growth inhibition observed over 17 days of treatment. Tumor growth was inhibited during drug administration.Reduction of EGFR phosphorylation observed 1 hour after administration.[1]
50 mg/kg, daily, IPPronounced tumor growth inhibition, more significant than the 25 mg/kg dose. Tumor growth was inhibited during drug administration.Significant reduction of EGFR phosphorylation observed 1 hour after administration.[1]
Osimertinib 5 mg/kg, dailyInduced profound and sustained tumor regression.Blocked the phosphorylation of EGFR (Tyr1068/Tyr1173).[2][3][4]
Rociletinib 50 mg/kg, BIDExhibited a minimal reduction in tumor growth in a wild-type EGFR xenograft model (A431). In EGFR T790M models, it demonstrated a dose-dependent tumor response.Not explicitly quantified in the provided search results for NCI-H1975 xenografts.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for in vivo validation studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR (L858R/T790M) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates CNX_2006 This compound CNX_2006->EGFR Inhibits Osimertinib Osimertinib Osimertinib->EGFR Inhibits Rociletinib Rociletinib Rociletinib->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Diagram 1: EGFR Signaling Pathway Inhibition.

In_Vivo_Validation_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture NCI-H1975 Cell Culture Tumor_Implantation Subcutaneous Injection of Cells Cell_Culture->Tumor_Implantation Mouse_Model Immunocompromised Mice Mouse_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Drug_Administration Administer Vehicle or Drug (this compound, Osimertinib, etc.) Tumor_Growth->Drug_Administration Tumor_Measurement Measure Tumor Volume and Body Weight Drug_Administration->Tumor_Measurement Tissue_Harvest Harvest Tumors Drug_Administration->Tissue_Harvest Data_Comparison Compare Tumor Growth and Target Inhibition Tumor_Measurement->Data_Comparison Western_Blot Western Blot for p-EGFR and Total EGFR Tissue_Harvest->Western_Blot Western_Blot->Data_Comparison

Diagram 2: In Vivo Validation Workflow.

Experimental Protocols

NCI-H1975 Xenograft Model Establishment and Monitoring
  • Cell Culture: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.

  • Tumor Implantation: NCI-H1975 cells (typically 5 x 10^6 to 1 x 10^7 cells in 100-200 µL of a 1:1 mixture of media and Matrigel) are injected subcutaneously into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: (length × width²) / 2.[7]

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound: Administered daily via intraperitoneal (IP) injection at doses of 25 mg/kg and 50 mg/kg.[1]

    • Osimertinib: Administered daily, typically orally (p.o.), at doses around 5 mg/kg.[3]

    • Vehicle Control: A corresponding vehicle solution is administered to the control group.

  • Data Collection: Tumor volumes and body weights are recorded throughout the study. At the end of the treatment period, or at specified time points, mice are euthanized, and tumors are excised for further analysis.

Western Blot for Phospho-EGFR in Tumor Lysates
  • Tumor Lysate Preparation:

    • Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C.

    • Frozen tumor tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • The homogenate is centrifuged at 14,000 rpm for 20 minutes at 4°C, and the supernatant (protein lysate) is collected.

    • Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (typically 20-40 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis.

    • Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068).[8][9]

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • The signal is detected using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is then stripped and re-probed with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Quantification: Densitometry analysis is performed to quantify the relative levels of phosphorylated EGFR.

References

Safety Operating Guide

Personal protective equipment for handling CNX-2006

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of CNX-2006, a potent, mutant-selective, irreversible epidermal growth factor receptor (EGFR) inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of this compound, stringent personal protective measures are mandatory. The following PPE must be worn at all times when handling the compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes, dust, and aerosols.
Hand Protection Chemical impermeable gloves (e.g., nitrile) inspected prior to use.[1]Prevents skin contact and absorption.
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.[1]Prevents inhalation of dust or aerosols.
Body Protection Fire/flame resistant and impervious clothing. A lab coat is a minimum requirement.Protects against skin contact and contamination of personal clothing.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidental exposure.

Receiving and Storage
  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] this compound should be stored away from foodstuff containers and incompatible materials.[1] For long-term storage, consult the manufacturer's specific recommendations, which may include storage at -20°C.

Handling
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, especially when handling the powdered form to avoid the formation of dust and aerosols.[1][2]

  • Tools: Use non-sparking tools to prevent ignition sources.[1]

  • Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes, and to prevent inhalation.[1]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Containment: Collect waste in suitable, closed, and clearly labeled containers for disposal.[1]

  • Regulations: Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[2]

  • Environmental Protection: Prevent spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]

Quantitative Data Summary

While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, it is often handled as a potent compound similar to other antibody-drug conjugates (ADCs) due to its high potency.

ParameterValueSignificance
Occupational Exposure Limit (OEL) for similar ADCs < 0.1 μg/m³This extremely low limit for similar potent compounds underscores the need for stringent containment and PPE.[3]
IC₅₀ for EGFR T790M < 20 nMThis indicates high potency at the cellular level, reinforcing the need for careful handling to avoid exposure.

Experimental Protocols

This compound is a mutant-selective and irreversible EGFR inhibitor, primarily used in non-small cell lung cancer (NSCLC) research. Key experiments involve assessing its impact on cell proliferation and EGFR signaling.

Cell Proliferation Inhibition Assay

This assay determines the concentration of this compound required to inhibit the growth of cancer cells, typically those harboring EGFR mutations (e.g., H1975 cell line).

Methodology:

  • Cell Seeding: Plate NSCLC cells (e.g., H1975) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. These assays quantify metabolically active cells.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control for each concentration. Generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Immunoblotting for EGFR Phosphorylation

This experiment is used to confirm that this compound inhibits the autophosphorylation of EGFR, a key step in its activation.

Methodology:

  • Cell Treatment: Culture EGFR-mutant NSCLC cells (e.g., H1975) and treat them with varying concentrations of this compound for a defined period (e.g., 6 hours). Include a positive control (e.g., EGF stimulation) and a negative control (vehicle).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE on a polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Re-probe the membrane with an antibody for total EGFR and a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Experimental Workflow for Immunoblotting

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot a Seed H1975 Cells b Treat with this compound a->b c Lyse Cells b->c d Quantify Protein (BCA Assay) c->d e SDS-PAGE d->e f Transfer to PVDF e->f g Antibody Incubation (p-EGFR, Total EGFR, Actin) f->g h Signal Detection g->h i Assess EGFR Phosphorylation Inhibition h->i Analyze Results G cluster_0 Cell Membrane EGFR Mutant EGFR P Phosphorylation (Activation) EGFR->P Autophosphorylation CNX2006 This compound CNX2006->P Inhibits Downstream Downstream Signaling (e.g., RAS-RAF, PI3K-AKT, NF-κB) P->Downstream Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CNX-2006
Reactant of Route 2
Reactant of Route 2
CNX-2006

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.